molecular formula C26H27Cl2N3O3 B1180114 nrp-1 protein CAS No. 132866-76-3

nrp-1 protein

Cat. No.: B1180114
CAS No.: 132866-76-3
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Description

The Neuropilin-1 (NRP-1) protein is an essential single-pass transmembrane cell surface receptor that functions as a multifaceted co-receptor, playing a critical role in modulating multiple signaling pathways . It is a key pleiotropic regulator in cardiovascular and neuronal development, immune responses, and in pathological processes such as cancer progression and tumor angiogenesis . A primary research application for NRP-1 is in the study of VEGF-dependent angiogenesis. NRP-1 acts as a co-receptor for VEGF-A165 (and other VEGF isoforms), forming a holocomplex with VEGFR2 that significantly enhances VEGF-mediated signaling, endothelial cell migration, and sprouting angiogenesis . Studies in knockout mice demonstrate that the loss of NRP-1 leads to severe defects in vascular patterning, underscoring its non-redundant function in the angiogenic cascade . Beyond angiogenesis, NRP-1 is a high-affinity receptor for Class 3 Semaphorins (SEMA3A), which are crucial for axonal guidance and neuronal patterning . It functions in conjunction with Plexin family receptors, where NRP-1 serves as the ligand-binding subunit, and the plexin transduces the signal . This positions NRP-1 as a central node that integrates competitive signals from VEGF and semaphorin families, a key area of investigation for neuronal development and repair . In cancer research, NRP-1 is a significant target due to its overexpression in a wide range of malignancies, including brain, prostate, breast, colon, and lung cancers, where it correlates with increased tumor aggressiveness, metastasis, and poor patient prognosis . Its role extends beyond tumor angiogenesis; NRP-1 expression on tumor cells themselves can promote survival, migration, and invasion through interactions with various growth factors and their receptors, such as TGF-β, HGF/c-MET, and PDGF . Furthermore, NRP-1 is expressed on regulatory T cells (Tregs) and dendritic cells, where it modulates immune tolerance and anti-tumor immune responses, making it a compelling target in immuno-oncology . More recently, NRP-1 has been identified as a facilitator for SARS-CoV-2 viral entry, as its b1 domain binds the furin-cleaved spike protein of the virus, highlighting its utility in infectious disease research . Researchers value NRP-1 protein for studying these diverse biological contexts and for screening therapeutic candidates, including monoclonal antibodies, small molecule inhibitors, and peptide-based therapeutics designed to disrupt its interactions with ligands .

Properties

CAS No.

132866-76-3

Molecular Formula

C26H27Cl2N3O3

Synonyms

nrp-1 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Neuropilin 1

Extracellular Domains

The extensive extracellular portion of NRP-1 is composed of five distinct domains, which are crucial for ligand binding and receptor complex formation. nih.gov These domains are organized into two CUB (Complement, Uegf, BMP1) domains, two coagulation factor V/VIII homology domains, and a membrane-proximal MAM domain. nih.gov

CUB Homology Domains (a1/a2)

Located at the N-terminus, the a1 and a2 (B175372) domains are homologous to the CUB domains found in complement components C1r/C1s, Uegf (urchin embryonic growth factor), and BMP1 (Bone Morphogenic Protein 1). nih.govresearchgate.net These domains are essential for the binding of class 3 semaphorins (SEMA3s), a family of secreted proteins primarily involved in axon guidance. researchgate.netresearchgate.net The Sema domain of these ligands binds to the a1/a2 domains of NRP-1. nih.gov Structural studies have revealed that the a1 and a2 domains of neuropilins lack the β1 strand typically found in other CUB domain proteins. researchgate.net Furthermore, the a2 domain contains a conserved calcium-binding site, which is thought to be crucial for stabilizing the fold of the domain. nih.govresearchgate.net This calcium ion is coordinated by three negatively charged amino acid side chains, two main-chain carbonyl oxygens, and a water molecule. nih.govresearchgate.net

Coagulation Factor V/VIII Homology Domains (b1/b2)

Following the CUB domains are the b1 and b2 domains, which share structural homology with coagulation factors V and VIII. nih.govnih.gov These domains are primarily responsible for binding specific isoforms of the vascular endothelial growth factor (VEGF) family, notably VEGF-A165. researchgate.netmanchester.ac.uk The binding of VEGF-A165 to NRP-1 occurs via its heparin-binding domain interacting with the b1 and b2 domains. nih.govpnas.org While an intact b1b2 domain is necessary for high-affinity binding, the b1 domain appears to be the primary interaction site for the positively charged C-termini of both semaphorins and VEGF. nih.govnih.govmanchester.ac.ukpnas.org The crystal structure of the b1b2 tandem domains shows they form a single structural unit with a distorted jellyroll fold. nih.govpnas.org These domains also mediate NRP-1's role in cell adhesion. nih.gov

DomainPrimary Ligand(s)Key Structural Feature
a1/a2 (CUB) Class 3 SemaphorinsCalcium-binding site in a2
b1/b2 (Factor V/VIII) VEGF-A165, PlGF-2Distorted jellyroll fold

Membrane-Proximal MAM (meprin/antigen 5/receptor tyrosine phosphatase μ) Domain (c)

The c domain, also known as the MAM domain, is located proximal to the cell membrane and shares homology with meprin, A5 antigen, and receptor tyrosine phosphatase μ. nih.govnih.gov This domain has been implicated in the oligomerization of NRP-1, facilitating both homo- and hetero-oligomerization with NRP-2. researchgate.netpnas.org The crystal structure of the MAM domain reveals a jellyroll topology. nih.govrcsb.org While initially thought to be a primary driver of dimerization, recent studies suggest that the MAM domain alone is monomeric in solution and insufficient to drive receptor dimerization. nih.govrcsb.org Instead, it is proposed to play a role in the proper positioning of the ectodomain and in mediating signaling to co-receptors like plexins. nih.govresearchgate.net

Transmembrane Domain Characteristics

The single transmembrane domain of NRP-1 is a short alpha-helical segment of approximately 23 amino acids that anchors the protein to the cell membrane. nih.gov This domain is not merely a passive anchor; it plays a critical role in receptor dimerization and oligomerization. researchgate.netnih.gov Structural analysis has identified a double GxxxG motif within the transmembrane domain, which is a known dimerization motif. nih.gov Functional assays have confirmed that this motif is essential for the dimerization of NRP-1 and is required for triggering semaphorin signaling. nih.gov The MAM domain in conjunction with the transmembrane domain is sufficient to mediate multimerization. nih.gov

Intracellular Cytoplasmic Domain: Short and Intrinsically Disordered Region (IDR)

The intracellular domain of NRP-1 is a short, highly conserved region of about 39 to 43 amino acids. nih.govnih.gov This cytoplasmic tail is considered to be catalytically inactive and is characterized as an intrinsically disordered region (IDR), lacking a defined three-dimensional structure in its unbound state. researchgate.netnih.gov Despite its small size and lack of enzymatic activity, this domain is crucial for certain signaling functions of NRP-1. nih.govnih.gov

Homo- and Hetero-Dimerization Mechanisms and Functional Implications

Neuropilin-1 (NRP-1) function is critically dependent on its ability to form both homodimers (with other NRP-1 molecules) and heterodimers (with other types of receptors). These dimerization events are essential for the assembly of functional receptor complexes, ligand binding, and the subsequent initiation of intracellular signaling cascades that regulate key physiological processes like angiogenesis and axon guidance.

Homo-Dimerization Mechanisms

NRP-1 can form ligand-independent homodimers in the cell's plasma membrane. tandfonline.comuvic.ca The formation of these dimers is a multi-step process involving contributions from different molecular domains.

Initially, the membrane-proximal MAM domain (also known as the 'c' domain) was implicated in mediating receptor multimerization. wesleyan.eduportlandpress.commdpi.comaacrjournals.org This domain was thought to facilitate homophilic interactions that are essential for NRP-1's function. mdpi.comfrontiersin.org However, subsequent structural studies have shown that the isolated MAM domain of NRP-1 is monomeric in solution and is not sufficient on its own to drive receptor dimerization. wesleyan.eduresearchgate.net While it may not directly mediate dimerization, the MAM domain is proposed to play a role in orienting the other extracellular domains away from the cell membrane, thereby facilitating protein-protein interactions. researchgate.net

More definitive evidence points to the crucial role of the transmembrane (TM) domain in driving NRP-1 homodimerization. mdpi.comnih.gov Structural analysis of the NRP-1 TM domain revealed the presence of a double GxxxG motif (specifically a GxxxGxxxG motif), which is a known promoter of helix-helix interactions within the cell membrane. nih.govplos.org Experimental data, including dimerization assays and FRET analysis, have confirmed that this motif mediates the dimerization of the NRP-1 transmembrane domain. nih.govmolbiolcell.org Mutation of this GxxxG motif was shown to impair NRP-1 dimerization and subsequent signaling. nih.govmolbiolcell.org Therefore, the transmembrane domain is considered a primary driver of stable NRP-1 homodimer formation. tandfonline.complos.org

DomainProposed Role in Homo-DimerizationKey Findings
MAM (c) domain Initially thought to mediate multimerization through homophilic interactions. portlandpress.commdpi.comStructural studies show the isolated domain is monomeric and insufficient to drive dimerization. wesleyan.eduresearchgate.net May help position the ectodomain for interactions. researchgate.net
Transmembrane (TM) domain Drives homodimerization via specific sequence motifs. tandfonline.comnih.govContains a GxxxGxxxG motif that promotes close packing of two helices. nih.govplos.org Mutation of this motif disrupts dimerization and signaling. nih.govmolbiolcell.org

Hetero-Dimerization Mechanisms

NRP-1 acts as a co-receptor by forming heterodimers with other transmembrane proteins, which is fundamental to its role in diverse signaling pathways.

NRP-1 and NRP-2: NRP-1 can form heterodimers with its homolog, Neuropilin-2 (NRP-2). tandfonline.comnih.govnih.gov This interaction allows NRP-1 to become part of signaling complexes for ligands that it does not directly bind with high affinity, such as Semaphorin 3C. mdpi.com

NRP-1 and Plexins: In semaphorin signaling, NRP-1 forms crucial complexes with plexins. For instance, to mediate Semaphorin 3A (Sema3A) signaling, NRP-1 acts as a bridge, binding Sema3A and presenting it to the Plexin-A1 co-receptor to form a functional holoreceptor complex. mdpi.com The stoichiometry of this complex is suggested to be 2:2:2 (Sema3A:NRP-1:Plexin-A). nih.gov Similarly, upon stimulation with Semaphorin 3C, NRP-1 and Plexin-D1 can form a heteromeric complex. uvic.canih.gov The transmembrane domains of NRP-1 and Plexin-A1 also show a high propensity for association, which can help drive the formation of these receptor complexes. plos.org

NRP-1 and VEGFR2: In the context of angiogenesis, NRP-1 forms heterodimers with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). tandfonline.comnih.gov This complex formation is promoted by VEGF-A165, which can simultaneously bind to both NRP-1 and VEGFR2, effectively bridging the two receptors. nih.govnih.gov The interaction enhances VEGF signaling and is essential for endothelial cell migration. nih.govnih.gov Contacts between the transmembrane and intracellular domains of NRP-1 and VEGFR2 can also stabilize these complexes. tandfonline.com

Functional Implications of Dimerization

The dimerization of NRP-1 is not merely a structural event but a prerequisite for its biological activity.

Regulation of Semaphorin Signaling: The homodimerization of NRP-1 is an essential step for Sema3A signaling. nih.gov Peptides that mimic the NRP-1 transmembrane domain can interfere with this dimerization, abolish the formation of oligomeric receptor complexes, and thereby block the inhibitory effects of Sema3A. nih.govmolbiolcell.org This highlights that the dimerization state of NRP-1 directly controls its ability to transduce semaphorin-mediated signals.

Modulation of VEGF-Mediated Angiogenesis: The formation of NRP-1/VEGFR2 heterodimers is critical for optimal VEGF signaling in endothelial cells. nih.gov This complex formation is required for downstream signaling events, such as the phosphorylation of focal adhesion kinase (FAK), which is important for cell migration and angiogenesis. nih.govnih.gov Furthermore, artificially dimerized soluble NRP-1 can act as a VEGF-A165-independent agonist of VEGFR-2, stimulating angiogenesis, which underscores the importance of the dimeric state for receptor activation. nih.gov

Formation of Higher-Order Signaling Platforms: Dimerization is often the initial step in the assembly of larger, oligomeric signaling platforms at the cell surface. nih.gov The ability of NRP-1 to form both homo- and heterodimers allows it to integrate signals from different ligand families, such as semaphorins and VEGFs, by recruiting the necessary co-receptors into a single, functional complex. nih.govplos.org

Dimerization TypePartnersKey LigandsFunctional Outcome
Homo-dimerization NRP-1 / NRP-1Semaphorin 3APrerequisite for Sema3A signaling and axon repulsion. mdpi.comnih.govmolbiolcell.org
Hetero-dimerization NRP-1 / NRP-2Semaphorin 3CLinks NRP-1 to signaling for ligands it doesn't directly bind. mdpi.com
Hetero-dimerization NRP-1 / Plexin-A1Semaphorin 3AFormation of a functional holoreceptor complex for axon guidance. mdpi.com
Hetero-dimerization NRP-1 / Plexin-D1Semaphorin 3CLigand-induced formation of a heteromeric signaling complex. nih.gov
Hetero-dimerization NRP-1 / VEGFR2VEGF-A165Enhances VEGF signaling, promoting angiogenesis and cell migration. nih.govnih.gov
Hetero-dimerization NRP-1 (wild-type) / NRP-1 (mutant)VEGF-A165Reduces overall VEGF binding affinity, acting as a dominant-negative inhibitor of angiogenesis. nih.govnih.gov

Ligand Receptor Interactions and Binding Specificity of Neuropilin 1

Interactions with Class 3 Semaphorins

Class 3 semaphorins (Sema3) are a family of secreted proteins that were initially identified for their role in axon guidance. aacrjournals.orgportlandpress.com NRP-1 serves as a primary binding receptor for several members of this family, initiating signaling cascades that influence cell migration and cytoskeletal dynamics. nih.govdovepress.com The interaction is complex, often requiring the formation of a larger receptor complex to transduce signals effectively. nih.govfrontiersin.org

Semaphorin 3A (Sema3A) is a well-characterized ligand for NRP-1. aacrjournals.orgportlandpress.com The binding of Sema3A to NRP-1 is a high-affinity interaction, with a dissociation constant (Kd) reported to be approximately 1 nM. nih.gov This interaction is primarily mediated by the Sema domain of Sema3A and the a1/a2 (B175372) and b1 domains of NRP-1. embopress.orgucl.ac.uk

The biological consequences of Sema3A binding to NRP-1 are significant and context-dependent. In the nervous system, this interaction is famously known to cause growth cone collapse and repel axons, a critical process for establishing neuronal circuits. portlandpress.comfrontiersin.org This repulsive cue is mediated through the formation of a receptor complex with plexins, particularly Plexin-A family members. frontiersin.orgmdpi.com Beyond the nervous system, the Sema3A/NRP-1 pathway has been implicated in regulating immune responses and has shown both pro- and anti-tumorigenic effects depending on the cancer type. mdpi.comnih.govaacrjournals.org For instance, in some contexts, Sema3A can inhibit the migration and invasion of cancer cells. aacrjournals.org Conversely, it has been shown to promote the clonogenic growth of glioblastoma cells by activating TGF-β signaling. nih.gov

While NRP-1 is the preferential receptor for Sema3A, it also binds to Semaphorin 3F (Sema3F), albeit with different characteristics compared to the primary Sema3F receptor, Neuropilin-2 (NRP-2). aacrjournals.orgoncotarget.com Full-length Sema3F can bind to NRP-1, and this interaction has been shown to have biological effects. nih.gov For example, in breast cancer cell lines that express NRP-1 but not NRP-2, Sema3F can inhibit cell attachment and spreading, an effect that can be blocked by anti-NRP-1 antibodies. frontiersin.org

However, the binding specificity is nuanced. The Sema-Ig domain of Sema3F shows a higher affinity for NRP-2, while the basic-rich region of Sema3F binds effectively to NRP-1. nih.gov This differential binding contributes to the diverse signaling outcomes of Sema3F. Functionally, Sema3F is often considered a tumor suppressor, with its signaling through NRP-2 and plexins leading to the inhibition of cell proliferation, migration, and angiogenesis. aacrjournals.orgfrontiersin.org The interaction with NRP-1 can, in certain cellular contexts, contribute to these anti-tumorigenic effects. frontiersin.org

The signaling functions of Class 3 Semaphorins through NRP-1 are critically dependent on the formation of a ternary complex with plexins, which are single-pass transmembrane receptors with intrinsic enzymatic activity. aacrjournals.orgnih.gov NRP-1 itself lacks a significant intracellular signaling domain and acts as a co-receptor, bringing the semaphorin ligand into proximity with the plexin signaling component. nih.govmdpi.com

Upon Sema3A binding to NRP-1, a conformational change is thought to occur, facilitating the recruitment of and interaction with a Plexin-A co-receptor (e.g., Plexin-A1, A2, A3, or A4). frontiersin.orgfrontiersin.org The formation of this heteromeric complex is essential for signal transduction. frontiersin.org For instance, the co-expression of NRP-1 and Plexin-A1 in COS cells leads to a five-fold increase in the binding affinity of Sema3A to NRP-1 and induces cell contraction upon Sema3A exposure, a response not seen with either receptor alone. nih.gov Structural studies suggest a 2:2:2 stoichiometry for the Sema3A:NRP-1:Plexin-A2 complex, with NRP-1 acting as a bridge. nih.gov This complex formation activates the plexin's intracellular GTPase-activating protein (GAP) domain, leading to the downstream signaling events that regulate the actin cytoskeleton and cell motility. aacrjournals.orgmdpi.com

Table 1: Summary of NRP-1 Interactions with Class 3 Semaphorins

Ligand Key Binding Domains on NRP-1 Co-receptor Primary Biological Effects
Sema3A a1/a2, b1 Plexin-A family Axon repulsion, growth cone collapse, regulation of cell migration, modulation of tumor growth. portlandpress.comfrontiersin.orgnih.gov
Sema3F b1 (basic-rich region) Plexin-A family (primarily via NRP-2) Inhibition of cell attachment and spreading, anti-tumorigenic effects. nih.govaacrjournals.orgfrontiersin.org

Interactions with Vascular Endothelial Growth Factor (VEGF) Family Members

In addition to its role in the nervous system, NRP-1 is a key player in angiogenesis, the formation of new blood vessels. This function is primarily mediated through its interaction with specific members of the VEGF family. nih.govportlandpress.com NRP-1 acts as a co-receptor, enhancing the signaling of VEGF through its primary receptors, the VEGF receptors (VEGFRs). mdpi.comoncotarget.com

NRP-1 exhibits a notable specificity for certain isoforms of VEGF-A. The most well-studied interaction is with VEGF-A165 (VEGF-A164 in mice), an isoform that contains a heparin-binding domain encoded by exon 7. nih.gov This isoform binds with high affinity to the b1b2 domain of NRP-1. acs.orgthebiogrid.org The C-terminal region of VEGF-A165, particularly a terminal arginine residue, is crucial for this interaction, fitting into a specific binding pocket on the b1 domain of NRP-1. pnas.orgnih.gov Mutations in key residues within this binding pocket, such as Y297A and D320A in NRP-1, can completely abrogate VEGF-A165 binding. molbiolcell.org

While VEGF-A165 is the canonical NRP-1 binding partner, other isoforms containing the C-terminal basic region, such as VEGF-A121, have also been suggested to interact with NRP-1, although the affinity and functional consequences may differ. nih.govnih.gov The binding of VEGF-A to NRP-1 enhances the formation of a complex with VEGFR-2, the main signal-transducing receptor for VEGF-A in endothelial cells. acs.orgmolbiolcell.org This enhanced complex formation potentiates downstream signaling pathways, promoting endothelial cell migration, proliferation, and survival, which are essential for angiogenesis. oncotarget.comacs.org The affinity of VEGF-A165 for NRP-1 is significantly higher than for NRP-2. spandidos-publications.com

NRP-1 also serves as a receptor for Placental Growth Factor (PlGF), another member of the VEGF family. Specifically, the PlGF-2 isoform, which contains a heparin-binding domain, binds to the b1b2 domain of NRP-1 in a heparin-dependent manner. thebiogrid.orgmybiosource.com The binding site for PlGF-2 on NRP-1 overlaps with that of VEGF-A165, as demonstrated by competition experiments. thebiogrid.org

Table 2: NRP-1 Interactions with VEGF Family Members

Ligand Key Binding Domains on NRP-1 Primary VEGF Receptor Key Biological Effects
VEGF-A165 b1b2 VEGFR-2 Enhances endothelial cell migration, proliferation, and angiogenesis. oncotarget.comacs.orgmolbiolcell.org
PlGF-2 b1b2 VEGFR-1 Modulates angiogenesis, involved in inflammation and tumor growth. thebiogrid.orgmybiosource.comunimol.it

Association with VEGF-B

While Neuropilin-1 is a well-established co-receptor for several members of the Vascular Endothelial Growth Factor (VEGF) family, its interaction with VEGF-B is less pronounced compared to other isoforms like VEGF-A. mdpi.com The primary role of NRP-1 in the context of VEGF signaling is to enhance the binding of specific VEGF isoforms to their cognate receptor tyrosine kinases, primarily VEGFR2. mdpi.complos.org Although some VEGF family members bind to NRP-1, the interaction specificity is a key determinant of the subsequent biological response. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Co-receptor Function

Neuropilin-1 functions as a critical co-receptor for Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, significantly augmenting VEGF-A-mediated signaling. mdpi.complos.orgahajournals.org The isoform VEGF-A165, but not VEGF-A121, binds directly to NRP-1. ahajournals.orgpnas.org This interaction facilitates the formation of a ternary complex between VEGF-A165, NRP-1, and VEGFR2, which enhances the phosphorylation of VEGFR2 and subsequent downstream signaling cascades that promote endothelial cell migration and angiogenesis. ahajournals.orgpnas.orgahajournals.org

Interestingly, research has shown that NRP-1's role in developmental angiogenesis may be independent of its direct binding to VEGF. elifesciences.org Studies using a mouse model with a mutation that abolishes VEGF-NRP-1 binding revealed normal vascular development, suggesting that NRP-1's function as a VEGFR2 co-receptor is crucial for regulating the amount of VEGFR2 at the cell surface. elifesciences.orgjax.org NRP-1 can also form a complex with VEGFR1, which can influence the availability of VEGF-A165 for binding to VEGFR2. plos.org

Table 1: NRP-1 Interaction with VEGF Family Members

Interacting Molecule Interaction Details Outcome of Interaction
VEGF-A165 Binds directly to the b1/b2 domain of NRP-1. mdpi.com Enhances binding to VEGFR2, promoting angiogenesis and vascular permeability. mdpi.comahajournals.org
VEGF-A121 Does not bind to NRP-1. ahajournals.orgpnas.org Signaling occurs independently of NRP-1.
VEGFR1 NRP-1 can form a complex with VEGFR1. plos.org Modulates VEGF-A165 availability for VEGFR2 binding. plos.org
VEGFR2 NRP-1 acts as a co-receptor, forming a ternary complex with VEGF-A165. mdpi.comahajournals.org Potentiates VEGFR2 signaling, leading to increased endothelial cell migration and proliferation. ahajournals.org

Interactions with Other Growth Factors and Signaling Molecules

Beyond the VEGF family, Neuropilin-1 interacts with a range of other growth factors and signaling molecules, expanding its functional repertoire in cellular processes. oncotarget.com

Transforming Growth Factor-Beta (TGF-β) Family

Neuropilin-1 has been identified as a receptor for Transforming Growth Factor-Beta 1 (TGF-β1), binding to both its latent and active forms. oncotarget.comfrontiersin.orgnih.gov The binding of TGF-β1 to NRP-1 can compete with VEGF-A165, suggesting an overlapping binding site. oncotarget.comnih.gov NRP-1 can form complexes with TGF-β receptors (TGFβR-1 and TGFβR-2) and can even activate the latent form of TGF-β1. frontiersin.orgnih.govportlandpress.com This interaction is significant in regulating processes such as immune response and tumor progression. mednexus.orgfrontiersin.org Specifically, the b1 domain of NRP-1 is involved in binding both active and latent forms of TGF-β. frontiersin.org

Hepatocyte Growth Factor (HGF)

NRP-1 can bind to Hepatocyte Growth Factor (HGF) and potentiate its activity through its receptor, c-Met. frontiersin.orgnih.gov This interaction enhances HGF/c-Met signaling, which is involved in cell proliferation, migration, and morphogenesis. frontiersin.orgnih.gov The potentiation of the HGF/SF autocrine pathway by NRP-1 has been implicated in the progression of certain cancers, such as glioma. nih.gov In the context of drug resistance in hepatocellular carcinoma, activation of NRP-1 is essential for the enhancement of HGF/Met signaling. physiology.org

Platelet-Derived Growth Factor (PDGF)

Neuropilin-1 interacts with Platelet-Derived Growth Factor (PDGF), specifically PDGF-D, acting as a co-receptor for PDGF receptor β (PDGFRβ). nih.govbiologists.com The C-terminal arginine residue of PDGF-D is crucial for this direct binding to NRP-1. nih.govbiologists.com Stimulation with PDGF-D induces the formation of a PDGFRβ–NRP-1 complex. nih.govbiologists.com This interaction is important for regulating the migration, proliferation, and survival of vascular smooth muscle cells and mesenchymal stem cells. frontiersin.orgnih.gov In human mesenchymal stem cells, which lack VEGF receptors, NRP-1 associates with phosphorylated PDGFRs to regulate cell signaling and migration. portlandpress.com

Fibroblast Growth Factor (FGF)

NRP-1 has been shown to interact with several isoforms of Fibroblast Growth Factor (FGF), including FGF-2, FGF-4, and FGF-7, and its receptor, FGFR-1. frontiersin.orgnih.gov This interaction contributes to angiogenesis. frontiersin.org Immunoprecipitation studies have demonstrated that FGFR1 forms a physical complex with NRPs, and this interaction is enhanced during epithelial-mesenchymal transition. nih.gov The depletion of NRP-1 has been shown to inhibit FGFR signaling and reduce tumor cell growth. nih.gov

Table 2: NRP-1 Interactions with Other Growth Factors

Interacting Molecule Receptor/Co-receptor Key Research Findings
Transforming Growth Factor-Beta (TGF-β1) TGFβR-1, TGFβR-2 NRP-1 binds both latent and active TGF-β1, competing with VEGF-A165 and can activate latent TGF-β1. oncotarget.comnih.gov
Hepatocyte Growth Factor (HGF) c-Met NRP-1 potentiates HGF-induced signaling, promoting cell survival and invasion. frontiersin.orgnih.gov
Platelet-Derived Growth Factor (PDGF-D) PDGFRβ NRP-1 acts as a co-receptor for PDGF-D, inducing a PDGFRβ-NRP-1 complex and influencing cell migration. nih.govbiologists.com
Fibroblast Growth Factor (FGF) FGFR-1 NRP-1 interacts with FGFs and FGFR-1, contributing to angiogenesis and tumor cell growth. frontiersin.orgnih.gov

Epidermal Growth Factor (EGF)

Neuropilin-1 (NRP1) has been identified as a crucial regulator of Epidermal Growth Factor Receptor (EGFR) signaling, a pathway frequently dysregulated in various cancers. nih.govfrontiersin.org The extracellular domain of NRP1 interacts with EGFR, promoting the signaling cascade initiated by ligands such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α). aacrjournals.orgnih.gov This interaction is critical for several downstream cellular processes.

Research indicates that NRP1 facilitates the ligand-induced clustering of EGFR on the cell surface. aacrjournals.orgnih.gov This clustering is a prerequisite for the subsequent internalization of the receptor-ligand complex. Upon NRP1 silencing, the ability of ligand-bound EGFR to form these clusters and to be internalized is significantly diminished. aacrjournals.orgnih.gov This impairment directly affects the activation of downstream signaling pathways, most notably the AKT pathway, which is essential for cell survival and proliferation. aacrjournals.orgnih.gov

Interestingly, the regulatory role of NRP1 in EGFR signaling appears to be independent of its short intracellular tail. nih.gov The extracellular domain of NRP1 is sufficient to promote AKT activation and support cancer cell viability. aacrjournals.org Co-immunoprecipitation experiments have confirmed a physical association between endogenous NRP1 and EGFR in cancer cells, a complex that is further induced by stimulation with EGF or TGF-α. aacrjournals.org The oligomerization (MAM) domain of NRP1 is thought to be instrumental in mediating this process. aacrjournals.org

Furthermore, the blockade of NRP1, either through specific antibodies or gene silencing, can counteract ligand-induced EGFR activation in cancer cells. aacrjournals.orgnih.gov In some instances, NRP1 has been shown to sustain cisplatin-induced EGFR activation in a ligand-independent manner, suggesting a role in chemotherapy resistance mechanisms. nih.gov

The interaction between NRP1 and EGFR does not seem to involve the ligand-binding site of EGFR or EGF itself. aacrjournals.org This suggests that NRP1 acts as a co-receptor, modulating the spatial organization and trafficking of EGFR to potentiate its signaling output. nih.govnih.gov

Involvement in Extracellular miRNA Internalization

Neuropilin-1 (NRP1) has been identified as a receptor for extracellular microRNAs (miRNAs) and Argonaute 2 (AGO2)/miRNA complexes, mediating their internalization and subsequent functional effects within the cell. oncotarget.comportlandpress.comnih.gov Extracellular miRNAs, which are stable in biological fluids, are often protected from degradation by being encapsulated in microparticles or by binding to proteins, primarily AGO2. nih.govpnas.org While particulate forms can be internalized through endocytosis or membrane fusion, the uptake of protein-bound miRNAs necessitates a receptor-mediated mechanism. nih.gov

Studies have demonstrated that NRP1 binds to miRNAs with high affinity and facilitates their entry into cells. oncotarget.comnih.gov This interaction is functionally significant, as the internalized miRNAs remain active and can regulate cellular processes such as the proliferation and migration of cancer cells and tube formation by endothelial cells. oncotarget.comnih.gov The b1/b2 domain of NRP1 is thought to be the likely binding site for miRNAs. portlandpress.com

The internalization of miRNAs via NRP1 can be blocked by anti-NRP1 antibodies or by silencing NRP1 expression through siRNA, confirming the receptor's direct role in this process. oncotarget.comnih.gov Notably, the binding of miRNAs to NRP1 does not appear to be competitive with that of Vascular Endothelial Growth Factor (VEGF), another major ligand for NRP1. oncotarget.comnih.gov Similarly, pre-bound miRNA does not significantly affect the affinity of VEGF for its receptor. oncotarget.com

Furthermore, NRP1 can also bind to and internalize extracellular AGO2, both with and without associated miRNA. oncotarget.comnih.gov Since AGO2/miRNA complexes are considered the most prevalent form of circulating miRNAs, this internalization pathway may have significant physiological and pathological implications. nih.govpnas.org The uptake of these complexes allows the transferred miRNAs to remain functional within the recipient cells. oncotarget.combmj.combmj.com

C-end Rule (CendR) Motif Recognition in Ligand Binding

Neuropilin-1 (NRP1) recognizes a specific C-terminal sequence motif on a subset of its ligands, known as the C-end Rule (CendR) motif. pnas.orgnih.govuniprot.org This motif has a consensus sequence of R/KXXR/K, where the final arginine (R) or lysine (B10760008) (K) residue must be exposed at the C-terminus of the peptide or protein for receptor binding and activity. pnas.orgnih.govwikipedia.org The strict requirement for a C-terminal basic residue is the defining feature of the CendR rule. pnas.orgnih.gov

The interaction between the CendR motif and NRP1 is crucial for mediating the internalization of ligands and promoting vascular and tissue penetration. pnas.orgnih.gov The binding of CendR peptides to NRP1 occurs at a pocket within the b1 domain of the receptor. pnas.orgpnas.org Structural analysis suggests that this binding pocket is well-suited to accommodate a C-terminal arginine residue. pnas.org

Several endogenous ligands of NRP1, including the VEGF-A165 isoform, possess a C-terminal CendR sequence that facilitates their binding to the b1 domain and subsequent cellular internalization. pnas.orgnih.govpnas.org The interaction of the CendR motif with NRP1 can trigger a specialized endocytic pathway that resembles macropinocytosis but is receptor-initiated. wikipedia.org

Interestingly, cryptic CendR motifs that are embedded within a protein sequence can be activated through proteolytic cleavage. pnas.orgnih.govwikipedia.org Proteases can cleave the protein to expose the C-terminal R/KXXR/K sequence, thereby switching on its ability to bind NRP1. pnas.orgnih.gov This mechanism allows for a regulated activation of CendR-mediated pathways. For instance, the tumor-penetrating peptide iRGD contains a cryptic CendR motif that becomes activated by proteolysis within the tumor microenvironment, enabling it to bind to NRP1 and facilitate tissue penetration. frontiersin.org

The CendR pathway is not only involved in physiological processes like angiogenesis and nervous system development but has also been co-opted by some viruses for host cell entry. pnas.orgbiorxiv.orgdovepress.com For example, the Spike protein of SARS-CoV-2, after cleavage by the host protease furin, exposes a C-terminal RRAR sequence that conforms to the CendR motif and allows the virus to bind to NRP1, enhancing infection. biorxiv.org

Role in Receptor Complex Formation and Modulation of Ligand Affinity

Neuropilin-1 (NRP1) functions as a co-receptor that forms complexes with other transmembrane receptors, thereby modulating their ligand affinity and signaling output. portlandpress.comfrontiersin.orgportlandpress.com A primary example of this is its interaction with Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2. portlandpress.comportlandpress.com

NRP1 itself does not possess intrinsic kinase activity. nih.gov Instead, it enhances the signaling of other receptors. In the context of VEGF signaling, NRP1 forms a ternary complex with certain VEGF-A isoforms (like VEGF-A165) and VEGFR2. portlandpress.comnih.govmdpi.com This complex formation potentiates the biological activity of VEGFR2. nih.gov The binding of the C-terminal domain of VEGF-A165 to the b1 domain of NRP1 is thought to bridge NRP1 and VEGFR2, leading to a holoreceptor with enhanced signaling capabilities. portlandpress.comacs.org This results in increased affinity of VEGF for VEGFR2 and augmented downstream signaling, which is crucial for processes like endothelial cell migration and angiogenesis. nih.govuniprot.orgportlandpress.com

Beyond VEGFRs, NRP1 also forms complexes with other receptor types. It can associate with TGF-β receptors, with a higher affinity for the type I receptor ALK5. portlandpress.comfrontiersin.org This interaction can modulate TGF-β signaling by potentially increasing the local concentration of the ligand or enhancing the affinity of the receptors for TGF-β. portlandpress.com

NRP1 also interacts with Plexin receptors to mediate signaling by class 3 Semaphorins. frontiersin.org By acting as a co-receptor, NRP1 increases the binding affinity of Plexins for Semaphorins, forming a tri-complex that is essential for processes like axon guidance. frontiersin.org

Furthermore, NRP1 can form complexes with other growth factor receptors, including those for Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF). nih.govoncotarget.com In the case of PDGF, NRP1 may act as a co-receptor for the PDGF receptor (PDGFR), enhancing its affinity for its ligand. nih.gov For EGFR, NRP1 association promotes ligand-induced receptor clustering and subsequent signaling. aacrjournals.orgnih.gov

NRP1 can also form homodimers and heterodimers with its homolog, NRP2, which may be the functionally important unit for engaging with VEGFR2 in some cellular contexts. portlandpress.comtandfonline.com The MAM domain of NRP1 is critical for this receptor dimerization. tandfonline.com These receptor complexes can form in cis (on the same cell) or in trans (between adjacent cells), further expanding the regulatory capacity of NRP1. nih.gov

Intracellular Signaling Mechanisms Orchestrated by Neuropilin 1

Canonical Signaling Pathways Modulated by Neuropilin-1

NRP1's ability to interact with diverse ligands and receptors allows it to integrate and modulate signals from multiple canonical pathways. These interactions are critical for fine-tuning cellular responses and are implicated in various biological contexts, including development and disease progression mdpi.comfrontiersin.orgportlandpress.comportlandpress.comnih.gov.

PI3K/Akt/NFkB Pathway Modulation

Neuropilin-1 is involved in the modulation of the PI3K/Akt/NFkB signaling pathway, which is central to cell survival, growth, and proliferation nih.govfrontiersin.orgresearchgate.netnih.gov. Studies have indicated that NRP1 can promote the activation of this cascade. For instance, NRP1/GIPC1-mediated cellular processes such as proliferation, angiogenesis, and migration appear to be linked to the activation of PI3K/Akt/NFkB signaling pathways nih.gov. A specific signaling cascade involving NRP-1, Tenascin-C (TNC), Integrin β3, and Focal Adhesion Kinase (FAK) has been described, where NRP-1 activates Integrin β3, leading to FAK phosphorylation. This, in turn, promotes the phosphorylation of Akt at Ser473, which subsequently results in the activation of NF-κB-p65 researchgate.net.

Research findings regarding NRP1's impact on Akt phosphorylation show some variability depending on the cellular context. While some studies report increased levels of phosphorylated Akt upon NRP1 overexpression researchgate.net, others have detected no significant differences in phosphorylated Akt levels nih.gov. NRP1 has also been shown to influence the expression of components within this network, including upregulating TNFR2 and downregulating PI3K/Akt-308 and TNFR1 in certain contexts researchgate.net. The production and activity of NRP1 can be significantly boosted by signals from VEGF, a key angiogenic molecule that also converges on the PI3K/Akt pathway researchgate.net.

Here is a summary of research findings related to NRP1 and the PI3K/Akt/NFkB pathway:

Pathway ComponentObserved Modulation by NRP1Context/LigandSource
PI3K/Akt/NFkBActivationGIPC1-mediated processes nih.gov
Akt (phosphorylated at Ser473)Increased phosphorylationTNC/Integrin β3/FAK cascade researchgate.net
Akt (phosphorylated)Increased phosphorylationAdipogenesis in C3H10T1/2 cells researchgate.net
Akt (phosphorylated)No difference detectedPancreatic cancer cells (FG cells) nih.gov
NF-κB p65ActivationTNC/Integrin β3/FAK/Akt cascade researchgate.net
PI3K/Akt-308DownregulationBreast cancer cells (NRP-1 overexpression) researchgate.net

SMAD Protein Signaling Regulation (TGF-β pathway)

Neuropilin-1 interacts with the Transforming Growth Factor-beta (TGF-β) signaling pathway, primarily by associating with TGF-β receptors Type I (ALK5) and Type II (TGFBR2) and binding to both active and latent forms of TGF-β1 portlandpress.comnih.govnih.govoup.com. NRP1 functions as a co-receptor for TGF-β, influencing the canonical SMAD-dependent signaling cascade nih.govoup.comresearchgate.net.

The impact of NRP1 on SMAD signaling is complex and appears to be context-dependent, particularly in its differential regulation of R-Smad proteins. In stromal fibroblasts, NRP-1 has been shown to mediate divergent R-Smad signaling. Elimination of NRP-1 in these cells increases Smad1/5 phosphorylation while decreasing Smad2/3 phosphorylation in response to TGF-β stimulation nih.govresearchgate.net. This differential modulation affects downstream responses; increased Smad1/5 phosphorylation upregulates Id-1, associated with maintaining a quiescent state, while decreased Smad2/3 phosphorylation downregulates α-smooth muscle actin (α-SMA), a marker of fibroblast activation nih.govresearchgate.net. This suggests that NRP-1 can shift the balance of TGF-β signaling from Smad1/5/8 to Smad2/3, promoting fibroblast activation and potentially contributing to processes like fibrosis nih.govresearchgate.net.

Conversely, in breast cancer cells, NRP1 has been shown to augment canonical Smad2/3 signaling, enhancing responses to both latent and active TGF-β1 oup.com. NRP1 expression in these cells correlates with increased Smad2/3 phosphorylation and Smad-responsive promoter activation oup.com. Knockdown of NRP1 in breast cancer cells significantly reduces or abolishes SMAD signaling in response to active TGF-β1 oup.com.

In angiogenic endothelial cells, NRP1 appears to inhibit TGF-β signaling, as NRP1-deficient endothelial cells show increased levels of phosphorylated SMAD3 nih.gov. Cultured endothelial cells with NRP1 knockdown also display increased phosphorylation of SMAD2/3 when stimulated with TGF-β nih.gov. The effect of NRP1 on SMAD1/5/8 in endothelial cells is less clear, with conflicting reports on whether it is unaffected or increased upon NRP1 knockdown nih.gov.

These findings highlight the multifaceted role of NRP1 in regulating TGF-β/SMAD signaling, with its effect varying based on cell type and context.

Here is a summary of research findings related to NRP1 and SMAD protein signaling:

Pathway ComponentObserved Modulation by NRP1Context/Cell TypeSource
Smad1/5 phosphorylationDecreased (upon NRP-1 presence)Stromal fibroblasts (TGF-β stimulated) nih.govresearchgate.net
Smad2/3 phosphorylationIncreased (upon NRP-1 presence)Stromal fibroblasts (TGF-β stimulated) nih.govresearchgate.net
Smad2/3 signalingAugmentedBreast cancer cells (TGF-β stimulated) oup.com
Smad2/3 phosphorylationDecreased (upon NRP1 presence)Angiogenic endothelial cells nih.gov
Smad1/5/8 phosphorylationAmbiguous (unaffected or increased upon NRP1 knockdown)Endothelial cells (BMP9 or TGF-β stimulated) nih.gov

ERK1/2 Cascade Activation

Neuropilin-1 is recognized for its role in activating the Extracellular signal-regulated kinase 1/2 (ERK1/2) cascade, a key component of the MAPK pathway involved in cell proliferation, differentiation, and survival mdpi.comnih.govresearchgate.netresearchgate.netashpublications.org. NRP1's influence on ERK1/2 activation is often observed downstream of its interactions with various ligands and co-receptors.

As a co-receptor for VEGFR2, NRP1 is involved in VEGF165-induced signal transduction, which includes the activation of ERK1/2 mdpi.com. NRP1 is required to bridge VEGFR2 to downstream components, enabling sustained ERK activation necessary for processes like arteriogenesis mdpi.com. Overexpression of NRP1 has been shown to lead to increased constitutive ERK1/2 phosphorylation in certain cancer cells, such as pancreatic cancer cells nih.gov. This increased phosphorylation can be mediated by an autocrine pathway regulated by a secreted factor in NRP1-overexpressing cells nih.gov.

NRP1 also contributes to ERK1/2 activation in response to Hepatocyte Growth Factor (HGF), often in conjunction with the c-MET receptor researchgate.netresearchgate.netashpublications.org. Studies in Human Umbilical Vein Endothelial Cells (HUVECs) and glioma cells have demonstrated that NRP1 invalidation or knockdown inhibits HGF-induced activation of ERK1/2 researchgate.netashpublications.org.

In addition to growth factor signaling, NRP1's role in activating ERK1/2 has been observed in other contexts, such as adipogenesis, where NRP1 knockdown repressed adipogenesis while decreasing the levels of Akt and ERK1/2 phosphorylation researchgate.net. The interaction of NRP1 with scaffold proteins like JIP4 may be involved in activating the Akt and ERK1/2 pathway in this context researchgate.net.

The consistent observation of NRP1's positive influence on ERK1/2 phosphorylation across various cell types and stimuli underscores its importance in regulating this fundamental signaling pathway.

Here is a summary of research findings related to NRP1 and ERK1/2 activation:

Pathway ComponentObserved Modulation by NRP1Context/LigandSource
ERK1/2 phosphorylationActivation/IncreasedVEGF165 signaling mdpi.com
ERK1/2 phosphorylationIncreased constitutive activationPancreatic cancer cells (NRP-1 overexpression) nih.gov
ERK1/2 phosphorylationActivation/IncreasedHGF signaling (with c-MET) researchgate.netresearchgate.netashpublications.org
ERK1/2 phosphorylationActivationAdipogenesis in C3H10T1/2 cells researchgate.net

Wnt/β-Catenin Signaling

Neuropilin-1 is functionally linked to the Wnt/β-Catenin signaling pathway, which is crucial for developmental processes, stem cell maintenance, and tissue homeostasis frontiersin.orgfrontiersin.orgoncotarget.comaging-us.comnih.govresearchgate.net. The relationship appears to be bidirectional, with Wnt/β-Catenin signaling influencing NRP1 expression and NRP1 modulating the activity of the pathway.

Studies have shown that NRP1 expression can be induced by Wnt/β-Catenin signaling frontiersin.orgfrontiersin.orgnih.gov. This induction has been observed in mammary stem cells, where NRP1 is particularly expressed in a subset marked by Protein C Receptor (Procr) expression nih.gov. The RNA binding protein Lin28B has been identified as a factor that can bind to the 3'UTR of NRP1 mRNA, stabilizing it and enhancing NRP1 expression, leading to an increase in Wnt/β-Catenin signaling frontiersin.org.

NRP1, in turn, is reported to regulate cellular processes through the Wnt/β-Catenin pathway. In gastric cancer cells, NRP1 has the ability to regulate proliferation and autophagy by affecting this signaling cascade aging-us.com. Furthermore, NRP1 is considered important for the activity of mammary stem cells, as knockdown of NRP1 diminishes their in vitro colony formation and in vivo mammary gland reconstitution ability frontiersin.orgnih.gov. This suggests a critical role for NRP1 downstream of Wnt/β-Catenin signaling in maintaining stem cell properties frontiersin.orgnih.gov.

NRP1 has also been implicated in promoting differentiation via the Wnt/β-Catenin pathway. For example, NRP1 accelerates odontoblast differentiation of dental pulp stem cells through the classical Wnt/β-Catenin signaling pathway researchgate.net.

These findings highlight NRP1 as a key component in the Wnt/β-Catenin signaling network, participating in both the induction of its own expression and the execution of downstream pathway functions.

Here is a summary of research findings related to NRP1 and Wnt/β-Catenin signaling:

Pathway ComponentObserved Modulation/InteractionContext/Cell TypeSource
NRP1 expressionInduced by Wnt/β-Catenin signalingMammary stem cells, MMTV-Wnt1 tumors frontiersin.orgfrontiersin.orgnih.gov
Wnt/β-Catenin signalingEnhanced by NRP1 expressionMammary stem cells (via Lin28B) frontiersin.org
Wnt/β-Catenin signalingAffected by NRP1Gastric cancer cells (regulation of proliferation and autophagy) aging-us.com
Wnt/β-Catenin signalingRegulated by NRP1Dental pulp stem cells (odontoblast differentiation) researchgate.net

Hedgehog (Hh) Signaling Regulation

Neuropilin-1 acts as a positive regulator of the Hedgehog (Hh) signaling pathway, a critical cascade in embryonic development and adult tissue homeostasis, and often dysregulated in cancer oncotarget.comnih.govresearchgate.netca.govresearchgate.netdovepress.com. NRP1's involvement in Hh signaling adds another layer of complexity to this pathway.

Research indicates that NRP1 positively regulates Hh pathway function oncotarget.comnih.govresearchgate.netca.govresearchgate.net. Studies using cell lines lacking key Hh pathway components suggest that NRPs mediate Hh transduction between activated Smoothened (Smo) protein and the negative regulator Suppressor of Fused (SuFu) oncotarget.comresearchgate.netca.gov. NRP1 appears to regulate Hh signaling specifically at the level of GLI transcriptional activator function nih.gov.

A previously uncharacterized 12-amino acid region within the cytoplasmic domain of NRP1 has been identified as mediating Hh signal promotion nih.govresearchgate.net. Interestingly, the localization of NRP1 to the primary cilium, a key platform for Hh signal transduction, does not seem to correlate with its ability to promote Hh signaling; rather, the cytoplasmic and transmembrane domains of NRP1 are suggested to be necessary and sufficient for this function nih.gov.

Furthermore, NRP1 transcription itself can be induced by Hh signaling, suggesting the existence of a positive feedback circuit where Hh signaling upregulates NRP1, which in turn enhances Hh target gene activation oncotarget.comresearchgate.netca.govdovepress.com. This regulatory loop underscores the integral role of NRP1 in the Hh signaling network.

Here is a summary of research findings related to NRP1 and Hedgehog signaling:

Pathway ComponentObserved Modulation/InteractionContextSource
Hh pathway functionPositive regulationVarious cell lines, mouse development oncotarget.comnih.govresearchgate.netca.govresearchgate.net
GLI transcriptional activator functionRegulation at this levelCell-based assays nih.gov
Hh transductionMediated between Smo and SuFuCell lines lacking Hh components oncotarget.comresearchgate.netca.gov
Hh signal promotionMediated by a 12-amino acid cytoplasmic regionStructure-function analysis nih.govresearchgate.net
NRP1 transcriptionInduced by Hh signalingVarious cell lines oncotarget.comresearchgate.netca.govdovepress.com

c-MET Receptor Tyrosine Kinase Pathway Enhancement

Neuropilin-1 functions as a co-receptor that enhances the signaling activity of the c-MET receptor tyrosine kinase, which is activated by Hepatocyte Growth Factor (HGF/SF) portlandpress.comresearchgate.netresearchgate.netnih.govcapes.gov.braacrjournals.org. This interaction is particularly relevant in promoting cell survival, proliferation, and migration, especially in the context of cancer progression researchgate.netnih.govcapes.gov.braacrjournals.org.

NRP1 potentiates the activity of endogenous HGF/SF on cell survival and proliferation through the c-MET signaling pathway researchgate.netnih.govcapes.gov.br. Overexpression of NRP1 has been shown to stimulate cell survival by enhancing autocrine HGF/SF/c-Met signaling nih.gov. The enhancement of c-MET signaling by NRP1 involves a physical association between NRP1 and c-MET, which occurs on the plasma membrane portlandpress.comaacrjournals.org. HGF binding promotes the internalization of the NRP1-c-MET complex, leading to its perinuclear localization aacrjournals.org.

This interaction facilitates efficient activation of c-MET-dependent pathways aacrjournals.org. NRP1 enhances HGF-mediated activation of downstream signaling components, including p38 MAPK and potentially ERK1/2 and PI3K pathways, contributing to increased cell invasiveness and proliferation portlandpress.comresearchgate.netresearchgate.netaacrjournals.org. Increased phosphorylation of c-MET correlates with glioma progression in human biopsies where NRP1 is upregulated, further supporting the role of NRP1 in potentiating c-MET activity nih.govcapes.gov.br.

Inhibition of HGF/SF, c-MET, or NRP1 can abrogate the NRP1-potentiated autocrine HGF/SF stimulation, highlighting the interdependence of these components in this signaling axis nih.govcapes.gov.br.

Here is a summary of research findings related to NRP1 and c-MET pathway enhancement:

Pathway ComponentObserved Modulation/InteractionContext/LigandSource
c-MET signalingEnhanced/PotentiatedHGF/SF stimulation portlandpress.comresearchgate.netresearchgate.netnih.govcapes.gov.braacrjournals.org
Cell survival & proliferationEnhanced via HGF/SF/c-MET signalingNRP1 overexpression researchgate.netnih.govcapes.gov.br
c-MET phosphorylationIncreased (correlated with NRP1 upregulation)Human glioma biopsies, U87MG cells nih.govcapes.gov.br
c-MET phosphorylationIncreased (HGF-mediated)COLO-357 pancreatic cancer cells (NRP-1 overexpression) aacrjournals.org
Association with c-METPhysical interaction on plasma membraneVarious cell types portlandpress.comaacrjournals.org
Downstream signaling (e.g., p38 MAPK, ERK1/2, PI3K)Enhanced activationHGF stimulation portlandpress.comresearchgate.netresearchgate.netaacrjournals.org

EGFR Signaling Regulation

Neuropilin-1 plays a significant role in modulating the signaling of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial for cell growth and survival aacrjournals.orgnih.gov. NRP-1 can interact with EGFR on the cell surface, forming a complex that influences ligand-induced EGFR activation and downstream signaling cascades aacrjournals.orgnih.gov. Research indicates that NRP-1 expression is required for efficient ligand-induced EGFR clustering and internalization, processes essential for sustained activation of pathways like the AKT pathway aacrjournals.orgnih.gov. When NRP-1 is silenced, the ability of ligand-bound EGFR to cluster, internalize, and activate downstream effectors like AKT is severely impaired aacrjournals.orgnih.gov. This suggests that NRP-1 acts as a facilitator, promoting the proper trafficking and signaling of EGFR upon ligand binding aacrjournals.org. Furthermore, NRP-1 has been shown to enhance EGFR signaling in various cellular models, and its expression can correlate with poor prognosis in certain cancers where EGFR is overexpressed mdpi.com. NRP-1 can even influence cisplatin-induced EGFR phosphorylation, highlighting its involvement in cellular responses to cytotoxic stress mdpi.com.

Interactions with Intracellular Adaptor Proteins

The short cytoplasmic tail of Neuropilin-1, despite its limited length, interacts with various intracellular adaptor proteins acs.org. These interactions are crucial for coupling NRP-1 to intracellular signaling machinery and trafficking pathways acs.orgnih.gov. The C-terminus of NRP-1 contains a consensus sequence (SEA) that facilitates binding to PDZ domain-containing proteins frontiersin.org.

Synectin/GAIP-Interacting Protein C-Terminus 1 (GIPC1)

Synectin, also known as GIPC1, is a well-characterized intracellular adaptor protein that interacts with the cytoplasmic tail of NRP-1 through its PDZ domain frontiersin.orgacs.orgnih.gov. This interaction is mediated by the C-terminal SEA motif of NRP-1 ashpublications.org. GIPC1 is a scaffolding protein involved in the trafficking and stabilization of various receptors and adhesion molecules nih.gov. The binding of NRP-1 to GIPC1 is important for the formation of functional complexes with other receptors, such as VEGFR-2 and TrkA nih.govjci.org. GIPC1 can physically and functionally couple NRP-1 to these signaling receptors nih.gov. Studies have shown that GIPC1 is necessary for the chaperone function of NRP-1 in promoting the cell surface expression and signaling of TrkA in neurons jci.orgbiorxiv.org. Furthermore, the interaction between NRP-1 and GIPC1 has been implicated in regulating the trafficking and function of integrins, such as α5β1 integrin, in endothelial cells aacrjournals.orgliverpool.ac.uk.

SNX-5 (Sorting Nexin-5)

Sorting Nexin-5 (SNX-5) is another intracellular protein that interacts with the cytoplasmic domain of Neuropilin-1 acs.org. SNX-5 is a component of the endosomal sorting machinery and is involved in cellular recycling pathways acs.org. Research indicates that SNX-5 interacts with residues 898–912 within the intracellular disordered region (IDR) of NRP-1's cytoplasmic tail acs.org. Computational and experimental studies have validated the binding propensity between the NRP-1 IDR and SNX-5 acs.orgfigshare.comreferencecitationanalysis.com. The interaction with SNX-5 is thought to play a role in the intracellular trafficking and sorting of NRP-1 and its associated cargo researchgate.net.

Modulation of Receptor Internalization and Trafficking Pathways

Neuropilin-1 significantly influences the internalization and trafficking of its co-receptors, impacting the duration and localization of signaling events aacrjournals.orgashpublications.org. As mentioned regarding EGFR, NRP-1 promotes the ligand-induced internalization of EGFR and its subsequent trafficking through endosomal compartments, which is crucial for activating downstream pathways like AKT aacrjournals.org. Similarly, NRP-1 plays a key role in the trafficking of VEGFR-2. In the presence of NRP-1, stimulation with VEGF-A165a leads to VEGFR-2 internalization and transport to Rab11 vesicles, which are associated with recycling pathways ashpublications.org. In contrast, in the absence of NRP-1 or when stimulated with VEGF-A165b (which does not bind NRP-1), VEGFR-2 is routed to Rab7 vesicles, indicative of the degradative pathway ashpublications.org. This highlights NRP-1's ability to direct co-receptor trafficking towards specific endosomal compartments, thereby specifying signal output ashpublications.org. The interaction with intracellular adaptors like GIPC1 is crucial for this process, as deleting the GIPC1 binding motif on NRP-1 prevents the transition of VEGFR-2 through Rab11 vesicles and attenuates signaling ashpublications.org. NRP-1's intracellular domain is also generally important for the trafficking of components of focal adhesions nih.gov.

Cross-Talk with Integrin Signaling Pathways

Neuropilin-1 engages in cross-talk with integrin signaling pathways, influencing cell adhesion, migration, and other cellular processes nih.govpeerj.com. Integrins are transmembrane receptors that mediate cell-extracellular matrix and cell-cell interactions and activate various intracellular signaling cascades peerj.comnih.gov. NRP-1 has been shown to interact with specific integrins, such as α6/β4-integrin and α5β1 integrin nih.govliverpool.ac.uk. The interaction between NRP-1, GIPC1, and α6/β4-integrin can form a complex that activates downstream signaling, including FAK and Src, ultimately influencing pathways like the YAP1/ΔNp63α cascade, which is important for cell survival and migration in certain contexts nih.gov. Furthermore, NRP-1/GIPC1 signaling regulates the traffic and function of α5β1 integrin in endothelial cells aacrjournals.orgliverpool.ac.uk. This interplay between NRP-1 and integrins underscores a complex regulatory network that impacts cellular behavior, particularly in processes like angiogenesis and tumor progression nih.govpeerj.com.

Mechanisms of Signal Transduction Independence from Cytoplasmic Tail (e.g., in Neurons)

While the cytoplasmic tail and its interactions with adaptor proteins like GIPC1 are critical for many of NRP-1's signaling functions, there is also evidence suggesting mechanisms of signal transduction that can occur independently of the cytoplasmic tail, particularly in neurons nih.gov. Studies have shown that the extracellular domain of NRP-1 can interact with co-receptors and influence their signaling even without a direct intracellular signaling motif or interaction with cytoplasmic adaptors nih.gov. For example, in the context of EGFR signaling, NRP-1 expression can control cell viability and proliferation in cancer cells independently of its short intracellular tail nih.gov. The extracellular interaction promoting EGFR clustering and internalization appears to be a key mechanism in this context aacrjournals.orgnih.gov. In neurons, while GIPC1 is important for NRP-1's co-receptor function with TrkA, NRP-1's ability to bind NGF and chaperone TrkA to the plasma membrane and endosomes, thereby enhancing TrkA signaling, involves interactions that are initiated extracellularly jci.orgbiorxiv.org. This suggests that the extracellular domains of NRP-1, through direct interaction and modulation of co-receptor localization and conformation, can initiate or influence signaling cascades even without direct intracellular signaling from NRP-1 itself.

Physiological Roles and Biological Processes Mediated by Neuropilin 1

Developmental Biology

NRP1 is vital for proper embryonic development. Studies involving genetic knockout in mice have revealed severe developmental defects and embryonic lethality, highlighting its critical roles in neuronal and vascular development. nih.govnih.govbiologists.comnih.gov NRP1 is expressed in various cell types during embryogenesis, including neurons and endothelial cells. pnas.org

Axon Guidance and Neuronal Patterning

NRP1 plays a significant role in directing axon growth and establishing the intricate patterns of neuronal connections. uniprot.orgnih.govkcl.ac.uk It functions as a receptor for Class 3 semaphorins, notably Semaphorin 3A (Sema3A), which are known for their inhibitory effects on axon guidance, leading to repulsion and growth cone collapse. uniprot.orgpnas.orgnih.govbiologists.com Research indicates that the absence of Sema3A or targeted deletion of NRP1 in specific neuronal populations, such as cerebellar basket cells, results in altered axon organization and impaired synapse formation. nih.gov

In addition to semaphorins, NRP1 also mediates axon guidance through interactions with VEGF-A. nih.govbiologists.com In the developing visual system, for example, NRP1 promotes the crossing of retinal ganglion cell axons at the optic chiasm, responding to the chemoattractant signals of VEGF164. nih.govbiologists.com This demonstrates NRP1's capacity to integrate signals from different ligand families to guide neuronal projections. nih.gov

NRP1 is also implicated in the migration and positioning of neuronal progenitor cells, including cranial neural crest cells, which are crucial for forming peripheral nervous system ganglia. kcl.ac.ukpnas.org Loss of NRP1 can lead to aberrant migration of these cells, resulting in the mispatterning of sensory neurons and their axonal projections. kcl.ac.ukpnas.org

Embryonic Vascular Development (Angiogenesis and Vasculogenesis)

NRP1 is essential for the development of the cardiovascular system, encompassing both vasculogenesis, the initial formation of blood vessels, and angiogenesis, the sprouting of new vessels from existing ones. uniprot.orgpnas.orgnih.govnih.govnih.gov It is highly expressed in the endothelial cells that line developing blood vessels. nih.gov

NRP1 functions as a co-receptor for VEGF Receptor 2 (VEGFR2), augmenting the binding and signaling of VEGF isoforms, particularly VEGF165, a potent factor in angiogenesis. pnas.orgnih.govnih.govnih.gov Studies in mice have shown that NRP1 deficiency leads to severe vascular defects, including impaired neural vascularization, abnormalities in the formation of large heart vessels, and disorganized vascular networks in the yolk sac. nih.govbiologists.comnih.gov Conversely, overexpression of NRP1 can result in excessive and abnormal blood vessel formation. pnas.orgnih.gov

While NRP1's role as a VEGF co-receptor is well-established, research also indicates that it possesses VEGF-independent functions in developmental angiogenesis. biologists.comelifesciences.org Studies utilizing mouse models with mutations preventing VEGF binding to NRP1 have shown that developmental angiogenesis can still occur, although NRP1 remains necessary for normal vascular morphogenesis and influences VEGFR2 surface expression. biologists.comelifesciences.org This suggests that NRP1 impacts vascular development through multiple mechanisms.

Detailed research findings on NRP1's role in embryonic vascular development are summarized in the following table:

Mouse ModelVascular PhenotypeReference
Nrp1 knockoutSevere defects in yolk sac, embryo, and neuronal vascularization; defects in large heart vessels; embryonic lethality. nih.govbiologists.comnih.gov nih.govbiologists.comnih.gov
Endothelial-specific Nrp1 knockoutPoorly developed vascular network; large endothelial cell aggregates in the brain. elifesciences.org elifesciences.org
Nrp1 overexpressionExcessive and abnormal blood vessel formation; hemorrhaging. pnas.orgnih.gov pnas.orgnih.gov

Lymphangiogenesis Regulation

NRP1 is also involved in the development of the lymphatic system, a process known as lymphangiogenesis. sinobiological.commdpi.com Although NRP2 is considered a primary receptor for the lymphangiogenic factors VEGF-C and VEGF-D, NRP1 can also bind these factors and influence lymphatic vessel development. sinobiological.com The precise contribution of NRP1 to lymphangiogenesis, especially in conjunction with NRP2 and various VEGF ligands, is an active area of research.

Organogenesis Beyond the Nervous System

Beyond its prominent roles in the nervous and vascular systems, NRP1 is also involved in the development of other organs. uniprot.orgmedchemexpress.combiovenic.commybiosource.com It is recognized as an important receptor essential for organogenesis outside the nervous system. uniprot.orgmedchemexpress.combiovenic.com While the specific mechanisms and the full scope of its involvement in the development of various non-nervous system organs are still being explored, its widespread expression pattern during embryogenesis points to a broader developmental significance. mybiosource.com For instance, NRP1 is highly expressed in the heart and placenta during embryonic development. mybiosource.com

Angiogenesis and Vascular Biology

NRP1 is a critical participant in angiogenesis, the process by which new blood vessels form from existing ones. This process is vital for normal development, tissue repair, and also contributes to pathological conditions like cancer. nih.govmdpi.comnih.gov As discussed in the context of embryonic vascular development, NRP1 acts as a co-receptor for VEGFR2, amplifying VEGF-mediated signaling that drives endothelial cell migration and proliferation, key steps in angiogenesis. pnas.orgnih.govnih.gov

Research findings demonstrate that NRP1 is necessary for normal developmental angiogenesis in both mice and zebrafish. pnas.org Studies involving morpholino-mediated knockdown of NRP1 in zebrafish embryos show vascular defects, specifically impaired circulation in intersegmental vessels. pnas.org The coinjection of NRP1 and VEGF morpholinos results in a synergistic inhibition of blood vessel development, indicating their interdependent action. pnas.org

NRP1's role in vascular biology also includes the regulation of vascular permeability. elifesciences.org Studies using mice with endothelial-specific NRP1 knockout have revealed a tissue-specific role for NRP1 in modulating VEGFA/VEGFR2-mediated vascular leakage. elifesciences.org Endothelial NRP1 can either increase or decrease vascular leakage depending on the specific vascular bed, suggesting a complex, organotypic regulatory function. elifesciences.org Furthermore, perivascular NRP1 has been identified as a juxtacrine co-receptor for VEGFA, influencing endothelial cell biology. elifesciences.org

Recent studies have also highlighted a role for NRP1 in maintaining the health of established vasculature in adults and preventing pathological changes associated with cardiovascular diseases. qmul.ac.uk Research indicates that NRP1 contributes to keeping endothelial cells healthy and helps prevent atherosclerosis. qmul.ac.uk

NRP1's diverse interactions and roles in vascular biology are summarized in the following table:

NRP1 Interaction/RoleBiological EffectRelevant Ligands
Co-receptor for VEGFR2Enhances VEGF signaling, promoting endothelial cell migration and proliferation. pnas.orgnih.govnih.govVEGF165, VEGFA, VEGFB
Direct binding to VEGF isoformsMediates VEGF-induced angiogenesis. uniprot.orgpnas.orgolink.comVEGF165, PLGF-2, VEGFA, VEGFB
Regulation of VEGFR2 surface expressionInfluences the responsiveness of endothelial cells to VEGF. elifesciences.orgN/A (Co-receptor regulation)
Modulation of vascular permeabilityCan increase or decrease vascular leakage depending on the tissue. elifesciences.orgVEGFA
Interaction with Class 3 SemaphorinsCan modulate the migration of endothelial cells. nih.govportlandpress.comSema3A
Role in maintaining endothelial healthHelps prevent atherosclerosis. qmul.ac.ukNot explicitly detailed in search results
Interaction with TGF-βInfluences cellular responses like migration and matrix production; acts as a positive or negative regulator in a cell-specific manner. sinobiological.comportlandpress.comTGF-β
Interaction with IntegrinsModulates cell migration and angiogenesis. sinobiological.comoncotarget.comIntegrins
Interaction with FGF-2 and FGF-9Enhances FGF signaling and stimulates angiogenesis. sinobiological.comFGF-2, FGF-9
Interaction with Heparan Sulfate ProteoglycansFacilitates interactions with growth factors and semaphorins. sinobiological.comGrowth Factors, Semaphorins, HSPGs
KDR (VEGFR2)Enhances VEGF165 binding and increases chemotaxis. uniprot.orgmybiosource.comolink.comVEGF165

NRP1's wide range of interactions and functions highlights its central importance in both the formation and ongoing health of the vascular system.

Endothelial Cell Migration and Sprouting Angiogenesis

NRP1 is a crucial promoter of the physiological growth of new blood vessels from pre-existing ones, a process known as angiogenesis. portlandpress.comnih.gov It acts as a co-receptor for VEGF-A, particularly the VEGF165 isoform, enhancing its binding to VEGF receptor 2 (VEGFR2) and thereby augmenting pro-angiogenic signaling and stimulating vascular growth. plos.orgresearchgate.net This interaction is critical for endothelial cell migration, a fundamental step in sprouting angiogenesis. ahajournals.org Studies have shown that NRP1 mediates VEGF-induced migration of endothelial cells, involving the activation of signaling molecules like p130Cas and paxillin, and small GTPases. ahajournals.orgnih.gov The cytoplasmic domain of NRP1 is important for mediating specific signaling pathways downstream of receptor tyrosine kinases, including a novel NRP1-p130Cas pathway that regulates chemotaxis. nih.gov While NRP1 significantly enhances VEGF-mediated chemotaxis, VEGFR2 alone can also elicit this response, suggesting a modulatory rather than an absolute requirement for NRP1 in this specific function. ahajournals.org

Data from studies on endothelial cell migration in response to VEGF:

Cell TypeStimulusNRP1 ModulationEffect on MigrationCitation
Endothelial CellsVEGFNRP1 silencingReduced migration ahajournals.orgnih.gov
Human Umbilical Vein Endothelial Cells (HUVECs)VEGFNRP1ΔC expressionInhibited migration nih.gov
Porcine Aortic Endothelial CellsVEGF-A165NRP1 overexpressionRequired for permeability ucl.ac.uk

Regulation of Vascular Permeability

NRP1 contributes to VEGF-induced vascular hyperpermeability, a process that disrupts the endothelial barrier and increases vascular leakage. mdpi.comnih.gov While VEGF is well-known for its permeability-enhancing effects, recent research highlights NRP1's role in steering VEGF-induced responses towards either angiogenesis or vascular permeability. nih.govresearchgate.net Studies using NRP1 knockout mice have revealed an organotypic role for endothelial NRP1 in regulating vascular leakage, sometimes acting as a negative regulator of VEGFR2 signaling in this context. biorxiv.org The cytoplasmic domain of NRP1 is required for NRP1-induced vascular permeability in vivo, and direct ligand binding to NRP1 can induce vascular permeability independently of VEGFR2 activation. ucl.ac.uk This involves NRP1 accumulation at endothelial cell-cell contacts and increased cellular permeability. ucl.ac.uk

Arterial-Venous Specification and Separation

NRP1 plays a role in the specification and spatial separation of arteries and veins during embryonic vascular development. nih.govf1000research.comannualreviews.org Discrete expression of NRP1 is observed in vascular plexi that subsequently segregate into the earliest embryonic arteries, while Neuropilin-2 (NRP2) is found in venous regions. f1000research.comannualreviews.org This segregation of NRP1 and NRP2 expression occurs even before the onset of blood flow. annualreviews.org NRP1 is specifically expressed in arterial endothelial cells, and NRP1 mutant mouse embryos exhibit impaired arterial differentiation, independent of blood flow patterns. annualreviews.orgahajournals.org The cytoplasmic domain of NRP1 is crucial for the spatial segregation of arteries and veins, although it is dispensable for developmental angiogenesis itself. nih.govnih.gov The phenotypic similarities between mutants with reduced VEGF levels and those lacking the NRP1 cytoplasmic domain suggest that NRP1 signaling conveys VEGF signals to facilitate the spatial separation of arteries and veins. nih.gov

Quiescent Vasculature Maintenance

While NRP1 is extensively studied for its roles in developmental and pathological angiogenesis, it also has less defined roles in maintaining the function of the quiescent, established vasculature in adults. portlandpress.comnih.govresearchgate.net NRP1 expression is maintained in the adult quiescent endothelium, including in postcapillary venules, where vascular hyperpermeability often occurs. mdpi.com In quiescent endothelial cells, NRP1 is concentrated in areas enriched for adherens junction proteins like PECAM1 and VE-cadherin, suggesting a role in regulating vascular permeability and maintaining endothelial barrier function. mdpi.com Recent evidence indicates that NRP1 is part of mechanosensory complexes at the plasma membrane in endothelial cells and contributes to the response to shear stress, promoting atheroprotection. portlandpress.comnih.gov

Cellular Adhesion and Migration

Beyond its roles in vascular development, NRP1 significantly influences general cellular adhesion and migration processes in various cell types. mdpi.comoncotarget.com

Regulation of Cell Chemotaxis

NRP1 is involved in mediating cell motility and chemotaxis in both endothelial and tumor cells. ahajournals.orgnih.govnih.gov As a co-receptor for VEGF, NRP1 enhances VEGF-mediated endothelial cell chemotaxis. ahajournals.org In carcinoma cells, NRP1 plays a key role in motility, and its antagonism can inhibit their migration in response to factors like VEGF and serum. nih.gov Interestingly, autocrine signaling pathways involving NRP1 ligands like Semaphorin 3A (SEMA3A) and VEGF can have opposing effects on the chemotaxis of carcinoma cells, with SEMA3A potentially impeding migration and VEGF promoting it. researchgate.net The balance between the concentrations of endogenous VEGF and SEMA3A can determine the chemotactic rate of these cells. researchgate.net

Influence on Cell-Cell and Cell-Matrix Interactions

NRP1 mediates cell adhesion through heterophilic molecular interactions. nih.gov The b1 and b2 domains within the extracellular segment of NRP1 are required for its cell adhesion activity. nih.gov NRP1 can function as a cell-cell adhesion molecule when overexpressed. nih.gov

NRP1 also influences cell-matrix interactions. It regulates endothelial cell adhesion to extracellular matrix proteins independently of VEGFR2 and interacts with integrins, such as α5β1 integrin, at sites of endothelial cell adhesion to fibronectin. uea.ac.ukfrontiersin.orgnih.govaacrjournals.org In tumor cells, NRP1 interacts with β1 integrin subunits. frontiersin.orgnih.gov This interaction with integrins and influence on the extracellular matrix can affect tumor growth and progression. mdpi.comaacrjournals.org For instance, NRP1 can stimulate fibronectin fibril assembly in the tumor microenvironment through integrin-mediated mechanisms. aacrjournals.orgdovepress.com Studies have shown that NRP1 antagonism can reduce the adhesion of carcinoma cells to the extracellular matrix. nih.gov The interaction between NRP1 and integrins, as well as its influence on the extracellular matrix, highlights its broader role in regulating cellular behavior beyond its co-receptor functions for secreted ligands. mdpi.comaacrjournals.org

Immune System Regulation

Role in T Regulatory (Treg) Cell Function and Stability

Neuropilin-1 plays a crucial role in the function and stability of regulatory T (Treg) cells, which are essential for maintaining immune homeostasis and preventing autoimmunity. mdpi.comresearchgate.net In mice, NRP1 is constitutively expressed on thymically derived Treg cells and is considered a marker correlating with their suppressor phenotype. bmj.comfrontiersin.orgaai.org While the expression pattern differs in humans compared to mice, NRP1 is found on a subset of human Treg cells, particularly those isolated from secondary lymphoid nodes and inflammatory microenvironments like tumors. bmj.comnih.govmdpi.com

Research indicates that NRP1 is required for the intrinsic stability of Treg cells, especially within the tumor microenvironment (TME). bmj.comaacrjournals.org The interaction between Treg-expressed NRP1 and its ligand, semaphorin 4a (Sema4a), expressed on immune cells, is critical for potentiating Treg function and survival. nih.govresearchgate.netaacrjournals.org This interaction can restrain Akt phosphorylation by recruiting PTEN to the immunological synapse, leading to increased nuclear localization of the transcription factor Foxo3a. nih.govmdpi.comresearchgate.net This molecular program promotes Treg cell stability by enhancing quiescence and survival factors while inhibiting differentiation programs. mdpi.comresearchgate.net

Studies using mouse models with Treg-cell-restricted deletion of NRP1 have demonstrated that while NRP1 is dispensable for the suppression of autoimmunity and maintenance of immune homeostasis, it is required by Treg cells to limit anti-tumor immune responses and control inflammatory conditions like colitis. bmj.comresearchgate.net Loss of NRP1 on Treg cells in these models can restore anti-tumor immunity without sacrificing peripheral tolerance. bmj.commdpi.com Furthermore, NRP1 enhances Treg cell migration and retention in tumors that secrete vascular endothelial growth factor (VEGF) by acting as a coreceptor with VEGFR2. bmj.comnih.govrupress.org

Cell TypeNRP1 Expression (Murine)NRP1 Expression (Human)Key Function(s)Relevant Ligands
Treg CellsConstitutive (thymically derived) bmj.comfrontiersin.orgaai.orgSubset expression (lymphoid tissue, inflammatory sites) bmj.comnih.govmdpi.comStability, survival, suppressive function, migration bmj.comresearchgate.netaacrjournals.orgrupress.orgSema4a, VEGF researchgate.netaacrjournals.orgnih.gov

Modulation of Dendritic Cell (DC) Function and Trafficking

NRP1 is expressed by dendritic cells (DCs), including conventional DCs (cDCs) and plasmacytoid DCs (pDCs), and influences their function and trafficking. bmj.comfrontiersin.orgnih.govnih.govoncotarget.com In human peripheral blood, NRP1 is detected on conventional DCs. bmj.com NRP1, in concert with PlexinA1 and Semaphorin 3A (Sema3A), regulates cytoskeleton rearrangement in DCs, which is important for their transmigration to lymphatics following antigen exposure. frontiersin.orgnih.gov

NRP1 is also involved in the formation of the primary immune synapse between DCs and T cells, positively regulating T cell proliferation. frontiersin.orgnih.govaai.orgfrontiersin.org Homophilic interactions between NRP1 on immature DCs (iDCs) and Treg cells can promote preferential immune synapse formation with Tregs, particularly under conditions of limited antigen or absence of danger signals. frontiersin.org This interaction is suggested to contribute to the establishment and maintenance of immune tolerance at a homeostatic state. frontiersin.org NRP1 can also be transferred from DCs to T cells via trogocytosis, potentially influencing T cell interactions with endothelial cells and increasing lymph node vascularity during inflammation. frontiersin.orgnih.gov

Cell TypeNRP1 ExpressionKey Function(s)Relevant Ligands
Dendritic CellsExpressed (conventional and plasmacytoid) bmj.comfrontiersin.orgnih.govnih.govoncotarget.comMigration, immune synapse formation, T cell priming, T cell proliferation regulation frontiersin.orgnih.govaai.orgfrontiersin.orgSema3A, NRP1 (homophilic) frontiersin.orgnih.gov

Influence on Macrophage Activity

NRP1 is expressed on macrophages and influences their activity, generally contributing to a proangiogenic and anti-inflammatory phenotype in certain contexts, such as tissue remodeling and wound healing. bmj.com NRP1 expression on tumor-associated monocytes, macrophages, and microglia can tune their inflammatory response. bmj.com Sema3A complexing with NRP1 on tumor-associated macrophages (TAMs) has been shown to inhibit their proliferation and can even favor anti-tumor M1 macrophage function. bmj.comnih.gov Deletion of NRP1 on microglia has been reported to restore anti-tumor immunity, marked by increased CD8+ T cell infiltration, decreased CD206 expression (a marker associated with M2 macrophages), and increased production of proinflammatory cytokines. bmj.comnih.gov

NRP1-expressing macrophages are involved in anti-tumor immune functions through various mechanisms. researchgate.net Studies have investigated the role of NRP1 on macrophages in antibody-mediated tumoricidal activity. researchgate.netnih.gov Downregulation of NRP1 on macrophages has been shown to modulate antibody-dependent cellular cytotoxicity (ADCC) and cytokine secretion in vitro. researchgate.netnih.gov In vivo studies using a humanized mouse model of breast cancer xenografts demonstrated that antibody-mediated anti-tumor activity and tumor infiltration of CD4+ T lymphocytes were significantly downregulated when peripheral blood mononuclear cells with NRP1 knockdown were co-administered with an anti-HER2 antibody. nih.gov This suggests that NRP1 expressed on macrophages plays an important role in antibody-mediated anti-tumor immunity. nih.gov

NRP1 also acts as a receptor for tuftsin (B1682037), a natural immunomodulating peptide. nih.gov In cells of monocytic origin like macrophages and microglia, tuftsin binding to NRP1 can promote phagocytic activity, migration, chemotaxis, and antigen presentation. nih.gov Tuftsin signaling through NRP1 has been shown to utilize the canonical TGFβ signaling pathway, promoting Smad3 phosphorylation and reducing Akt phosphorylation, and is associated with anti-inflammatory effects. nih.gov

Cell TypeNRP1 ExpressionKey Function(s)Relevant Ligands
MacrophagesExpressed bmj.comfrontiersin.orgnih.govresearchgate.netProangiogenic, anti-inflammatory effects, regulation of inflammatory response, modulation of ADCC, phagocytosis, migration, chemotaxis, antigen presentation bmj.comnih.govresearchgate.netnih.govnih.govSema3A, Tuftsin, TGFβ bmj.comnih.govnih.gov

Impact on Effector T Cell Responses (e.g., CD8+ T cells)

While NRP1 is expressed at low levels on resting CD4+ helper T cells and CD8+ T cells, its expression can be induced upon T cell activation. bmj.comaai.org Transcriptional upregulation of NRP1 by CD8+ T cells has been observed, peaking during the effector and effector-to-memory transition phases. bmj.com NRP1 expression on CD8+ T cells is associated with highly activated cells, with enhanced expression of molecules involved in effector functions like CD69, Granzyme B (GzmB), and Interferon-gamma (IFN-γ). plos.org However, these NRP1+ CD8+ T cells also show elevated expression of inhibitory receptors such as PD-1, CTLA-4, Tim-3, and Lag-3, particularly in the context of tumors or chronic infections. plos.orgnih.govfortunejournals.com

Emerging data suggest that NRP1 can restrict CD8+ T cell reinvigoration in response to checkpoint inhibitors and may act as a barrier to the long-term durability of CD8+ T cell-mediated tumor immunosurveillance. bmj.comnih.gov Sema3A binding to NRP1 on CD8+ T cells can inhibit migration to tumors and cytotoxic function, which can be restored with NRP1 blockade. bmj.comnih.gov

Studies investigating the role of NRP1 in CD8+ T cell memory have revealed a complex function. nih.govnih.gov While NRP1 deletion in CD8+ T cells may not significantly affect primary tumor growth or the effector response to primary tumors, it can impact the response to re-challenge. nih.govfortunejournals.com Deletion of NRP1 during the acute phase of viral infection has been shown to skew T cells towards memory precursors, but the subsequent resting memory response was similar regardless of NRP1 expression. nih.gov Interestingly, the timing of NRP1 deletion affects the recall response; deletion before infection inhibited the secondary response, while deletion just prior to re-exposure led to an enhanced secondary response in persistent viral infection models. nih.gov This suggests NRP1 has important roles in both the differentiation of memory precursor cells and their capacity to mount a recall response. nih.gov

Cell TypeNRP1 ExpressionKey Function(s)Relevant Ligands
Effector T Cells (e.g., CD8+)Low on resting, induced upon activation bmj.comaai.orgAssociated with activation, can inhibit migration and cytotoxic function, influences memory differentiation and recall response bmj.comnih.govplos.orgnih.govnih.govSema3A bmj.comnih.gov

Immunological Synapse Formation

NRP1 is involved in the formation of the immunological synapse, the critical interface between T cells and antigen-presenting cells like DCs. frontiersin.orgnih.govnih.govaai.orgfrontiersin.org NRP1 can promote cell-cell adhesion via homophilic interactions and has been observed to colocalize with CD3 at the contact zone during the formation of immunological synapses between DCs and allogeneic T lymphocytes. frontiersin.org This suggests a potential role for NRP1 in the initiation of the primary immune response. frontiersin.org Blocking NRP1 with antibodies on either DCs or resting T cells before immune synapse formation has been shown to diminish DC-mediated T cell proliferation. aai.orgfrontiersin.org

Under normal physiological conditions with limited antigen, NRP1's preferential interaction between iDCs and Tregs at the immune synapse, mediated by homophilic NRP1-NRP1 interactions, may provide a mechanism for establishing tolerance by preventing conventional T helper cell interactions with DCs. frontiersin.org

Other Fundamental Cellular Functions

Beyond its well-characterized roles in the vascular and nervous systems and its significant involvement in immune regulation, NRP1 participates in other fundamental cellular functions. NRP1 can mediate cell adhesion via heterophilic molecular interactions. oncotarget.comrupress.org It can also bind to itself, which may be relevant to certain cell-cell interactions. oncotarget.com

NRP1 acts as a coreceptor for various ligands beyond semaphorins and VEGFs, including transforming growth factor beta 1 (TGF-β1), hepatocyte growth factor (HGF), platelet-derived growth factor (PDGF), and fibroblast growth factors (FGFs). frontiersin.orgoncotarget.comnih.govfrontiersin.org By binding to TGF-β1, NRP1 can activate its latent form and promote regulatory T cell activity. nih.govnih.gov NRP1 can enhance signaling through pathways involving these growth factors, influencing processes such as cell proliferation, migration, and survival in various cell types, including vascular smooth muscle cells and mesenchymal stem cells. oncotarget.comfrontiersin.org

NRP1 has also been reported to act as a receptor for extracellular microRNAs (miRNAs) by binding to AGO2/miRNA complexes and facilitating their cellular internalization. frontiersin.org Furthermore, NRP1 is involved in the regulation of Hedgehog (Hh) signaling and the survival and self-renewal of cancer stem cells. oncotarget.com There is also evidence suggesting NRP1's involvement in regulating mitochondrial iron transport via interaction with ABCB8/MITOSUR. nih.govuniprot.org

Cellular FunctionDescriptionRelevant Interactions/Pathways
Cell AdhesionMediates cell adhesion through heterophilic and potentially homophilic interactions. oncotarget.comrupress.orgHeterophilic and homophilic NRP1 interactions oncotarget.comrupress.org
Growth Factor Signaling ModulationActs as a coreceptor for various growth factors, enhancing their signaling and influencing cell behavior. oncotarget.comfrontiersin.orgTGF-β1, HGF, PDGF, FGFs oncotarget.comfrontiersin.org
Extracellular miRNA InternalizationBinds to AGO2/miRNA complexes and facilitates their uptake by cells. frontiersin.orgAGO2/miRNA complexes frontiersin.org
Hedgehog Signaling RegulationInvolved in the regulation of the Hedgehog signaling pathway. oncotarget.comHedgehog pathway oncotarget.com
Cancer Stem Cell BiologyInfluences the survival and self-renewal of cancer stem cells. oncotarget.com- oncotarget.com
Mitochondrial Iron TransportSuggested role in regulating mitochondrial iron transport. nih.govuniprot.orgInteraction with ABCB8/MITOSUR nih.govuniprot.org

Cell Proliferation and Survival

Neuropilin-1 plays a significant role in regulating cell proliferation and survival in various cell types, including endothelial cells and cancer cells. mdpi.comabclonal.comfrontiersin.org As a co-receptor for VEGF family members, particularly VEGF-A165, NRP1 enhances VEGF receptor-2 (VEGFR2)-mediated signaling, which is crucial for promoting endothelial cell proliferation and survival. plos.orgahajournals.org Studies have shown that NRP1 can enhance the apoptosis-inhibiting effect of VEGF as a co-receptor to VEGF-R2. thieme-connect.de This modulation involves the regulation of poly(ADP-ribose)-polymerase (PARP) via Akt and JNK signaling pathways. thieme-connect.de

In cancer, NRP1 overexpression is frequently observed and is associated with increased tumor cell proliferation. mdpi.comfrontiersin.org For instance, in pancreatic cancer cells, down-regulation of NRP1 increased sensitivity to pro-apoptotic agents, suggesting that high endogenous levels of NRP1 contribute to enhanced resistance to apoptosis. tandfonline.com This resistance may be linked to the modulation of proteins like Bcl-xL and STAT5. tandfonline.com Furthermore, the VEGF/NRP1 signaling pathway has been implicated in the survival of epidermal cancer stem cells, contributing to tumor aggressiveness. frontiersin.org Inhibition of NRP1 expression in these cells reduces spheroid formation and decreases tumor development. frontiersin.org

NRP1's influence on proliferation and survival is not limited to its interaction with VEGF. It also interacts with other growth factors, such as hepatocyte growth factor (HGF) and platelet-derived growth factor (PDGF), which are known to be involved in cell proliferation and survival in various cell types, including vascular smooth muscle cells and mesenchymal stem cells. frontiersin.org

Cell Invasion and Apoptosis Modulation

NRP1 significantly impacts cell invasion and modulates apoptosis, particularly in the context of cancer progression. mdpi.comfrontiersin.orgnih.gov NRP1 promotes cell migration and invasion by regulating processes such as Epithelial-Mesenchymal Transition (EMT). nih.govplos.org The VEGF/NRP1 axis can enhance the EMT process, which in turn elevates signaling pathways like NF-κB and β-catenin, contributing to the migration and invasion of cancer cells. mdpi.com Overexpression of NRP1 has been shown to promote the migration and invasion of various cancer cell types, including non-small cell lung cancer and nasopharyngeal carcinoma cells. nih.govspandidos-publications.com

Increased levels of NRP1 are associated with tumor invasiveness and metastatic potential in several cancers, including melanoma and breast cancer. mdpi.com Research indicates that NRP1 mediates glioma progression through its interaction with intracellular proteins and the activation of signaling pathways like PI3K/Akt/NFkB, which are involved in proliferation, angiogenesis, and migration. frontiersin.org

In addition to promoting invasion, NRP1 plays a role in modulating apoptosis. While it can promote cell survival as discussed earlier, its influence on apoptosis can also be context-dependent. thieme-connect.detandfonline.com Studies have shown that down-regulation of NRP1 can increase the sensitivity of cancer cells to apoptosis induced by certain agents. tandfonline.com This suggests that NRP1 contributes to an anti-apoptotic phenotype in cells where it is highly expressed. tandfonline.com The interaction of NRP1 with integrin β1 has also been shown to modulate pancreatic cancer cell growth, survival, and invasion. tandfonline.com

NRP1's role in apoptosis modulation can also be linked to its interaction with VEGF-A. Some studies suggest that NRP1 may induce apoptosis by sequestering VEGF-A165, although it also enhances VEGF-mediated survival signaling. thieme-connect.denih.gov This highlights the complex and sometimes seemingly contradictory roles of NRP1, which are often dependent on the cellular context and the specific ligands and co-receptors involved.

ProcessNRP1 RoleAssociated Ligands/PathwaysCell Types Involved
Cell ProliferationPromotesVEGF/VEGFR2, HGF, PDGF, PI3K/Akt/NFkBEndothelial cells, Cancer cells, Mesenchymal stem cells
Cell SurvivalPromotesVEGF/VEGFR2 (via PARP, Akt, JNK), Bcl-xL, STAT5, PI3K/Akt/NFkBEndothelial cells, Cancer cells, Mesenchymal stem cells
Cell InvasionPromotesVEGF/NRP1 axis (via EMT, NF-κB, β-catenin), GIPC1, Integrin β1Cancer cells
Apoptosis ModulationInhibits ApoptosisVEGF/VEGFR2 (via PARP, Akt, JNK), Bcl-xL, STAT5Endothelial cells, Cancer cells

Table 1: Summary of NRP1's Roles in Cell Proliferation, Survival, Invasion, and Apoptosis Modulation

Pathophysiological Mechanisms Involving Neuropilin 1

Role in Cellular Dysregulation within Neoplastic Contexts

In the context of cancer, NRP-1 is overexpressed in numerous tumor types and is often associated with increased tumor aggressiveness and poor patient prognosis. mdpi.comfrontiersin.org Its involvement in tumorigenesis is multifaceted, contributing to several hallmark capabilities of cancer cells.

Promotion of Angiogenesis in Tumor Microenvironment

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. frontiersin.org NRP-1 is a key player in tumor angiogenesis, primarily by acting as a co-receptor for VEGF-A, particularly the VEGF-A165 isoform. oncotarget.comacs.org By binding to VEGF-A, NRP-1 enhances the interaction between VEGF-A and its primary signaling receptor, VEGFR2, thereby amplifying downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. mdpi.comacs.org The formation of an NRP-1/VEGF/VEGFR2 complex is a central mechanism by which NRP-1 drives tumor angiogenesis. mednexus.orgnih.gov Studies have shown that the expression of NRP-1 in tumor vasculature is observed in the vast majority of cases. oncotarget.com In pancreatic cancer, for instance, increased NRP-1 expression is linked to tumor angiogenesis. mdpi.com Furthermore, NRP-1 can also interact with other pro-angiogenic factors like Fibroblast Growth Factor 2 (FGF2), which also promotes tumor angiogenesis and metastasis. frontiersin.org

Table 1: NRP-1's Role in Angiogenesis

Interacting Molecule Effect on Angiogenesis Cancer Context
VEGF-A Enhances VEGFR2 signaling, promoting endothelial cell proliferation and migration. mdpi.comacs.org Various cancers, including pancreatic, lung, and breast. mdpi.comfrontiersin.org
FGF2 Promotes tumor angiogenesis. frontiersin.org Various cancers.
TGF-β1 Can modulate angiogenic sprouting. mdpi.com Pancreatic Ductal Adenocarcinoma. oncotarget.com

Enhancement of Tumor Cell Proliferation and Survival

NRP-1 directly contributes to the growth and survival of cancer cells. It can interact with various growth factors, such as HGF and platelet-derived growth factor (PDGF), potentiating their signaling through their respective receptors, c-Met and PDGFR. oncotarget.comfrontiersin.org This enhanced signaling promotes cell proliferation and survival in cancers like gliomas and pancreatic ductal adenocarcinomas. frontiersin.org In glioma cells, the interaction of NRP-1 with the intracellular protein GIPC1 has been shown to mediate proliferation. frontiersin.org Furthermore, NRP-1 can influence the degradation of p27kip1, a cell cycle inhibitor, by activating RhoA, thereby promoting tumor cell proliferation. mednexus.org NRP-1 expression on breast cancer cells and its interaction with VEGF165 has been shown to inhibit apoptosis. frontiersin.org Knockdown of NRP-1 in renal cell carcinoma and lung cancer cell lines has been demonstrated to reduce tumor growth. oncotarget.com

Table 2: NRP-1's Impact on Tumor Cell Proliferation and Survival

Signaling Pathway/Interaction Mechanism Cancer Type
HGF/c-Met Potentiates growth factor signaling. oncotarget.comfrontiersin.org Gliomas, Pancreatic Ductal Adenocarcinoma. frontiersin.org
PDGF/PDGFR Potentiates growth factor signaling. oncotarget.comfrontiersin.org Mesenchymal Stem Cells. frontiersin.org
VEGF-A/VEGFR2 Autocrine loop promotes proliferation. frontiersin.org Melanoma. frontiersin.org
RhoA activation Leads to degradation of p27kip1. mednexus.org General tumor cell proliferation. mednexus.org
PI3K/Akt pathway Activation promotes proliferation. mdpi.com Gastric Cancer. mdpi.com
GIPC1 interaction Mediates glioma cell proliferation. frontiersin.org Glioma. frontiersin.org

Facilitation of Cancer Cell Migration and Invasion

A critical step in metastasis is the ability of cancer cells to migrate and invade surrounding tissues. NRP-1 plays a significant role in this process. mdpi.com Overexpression of NRP-1 has been linked to increased local tumor invasiveness and migration in several cancers. plos.org In oral squamous cell carcinoma (OSCC), NRP-1 promotes cancer cell migration and invasion. plos.org Similarly, in gastric cancer, NRP-1 enhances the migration and invasion of cancer cells. nih.gov This is achieved through various mechanisms, including the activation of downstream signaling pathways like Src kinases, which modulate cytoskeletal dynamics and cell adhesion. spandidos-publications.com The interaction of NRP-1 with its ligands can enhance the invasive and migratory capabilities of cancer cells. spandidos-publications.com In non-small cell lung carcinoma, NRP-1 knockdown was found to reduce the ability of cancer cells to migrate and invade. oncotarget.com

Involvement in Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, which is associated with increased motility and invasiveness, key features of metastatic cancer cells. plos.orgnih.gov NRP-1 has been identified as a key promoter of EMT in various cancers. mdpi.com In OSCC, NRP-1 induces EMT by activating the NF-κB signaling pathway. plos.orgnih.gov This leads to a loss of epithelial markers like E-Cadherin and an increase in mesenchymal markers such as N-Cadherin and vimentin. plos.org Similarly, in gastric cancer, NRP-1 promotes EMT by activating the PI3K/Akt signaling pathway, with the HGF/c-Met axis also being involved. nih.govjcancer.org NRP-1's role in EMT is further supported by its interaction with TGF-β1, a primary mediator of this process. oncotarget.com NRP-1 can also promote EMT through the Hedgehog signaling pathway. frontiersin.org

Table 3: NRP-1 and Epithelial-Mesenchymal Transition (EMT)

Cancer Type Signaling Pathway Key Findings
Oral Squamous Cell Carcinoma (OSCC) NF-κB plos.orgnih.gov NRP-1 overexpression induces EMT, leading to increased migration and invasion. plos.org
Gastric Cancer PI3K/Akt, HGF/c-Met nih.govjcancer.org NRP-1 promotes migration and invasion by inducing EMT. nih.gov
Pancreatic Ductal Adenocarcinoma (PDAC) TGF-β1 oncotarget.com NRP-1 is a co-receptor for TGF-β1 and is implicated in Endothelial-to-Mesenchymal Transition (EndMT). oncotarget.com
General Hedgehog Signaling mdpi.comfrontiersin.org NRPs are major positive regulators of the Hedgehog pathway, which promotes EMT. mdpi.com

Contributions to Cancer Stem Cell Maintenance and Expansion

Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation, progression, and recurrence. NRP-1 has been implicated in the maintenance and expansion of CSCs. frontiersin.org In gliomas and skin cancer cells, NRP-1 helps maintain a tumor-initiating phenotype. mednexus.org Studies have shown that cells expressing NRP-1 exhibit characteristics similar to tumor-initiating cells with high clonal ability, suggesting that NRP-1 positive lung cancer cells possess tumor-initiating properties. mednexus.org The VEGF/NRP-1 pathway has been shown to induce CSCs in breast cancers by activating the Wnt/β-catenin pathway. frontiersin.org Furthermore, the Hedgehog signaling pathway, which is positively regulated by NRP-1, is known to promote CSC survival. mdpi.com

Modulation of Immune Evasion Mechanisms in Tumors

The ability of tumors to evade the immune system is a critical aspect of their survival and progression. NRP-1 plays a significant role in creating an immunosuppressive tumor microenvironment. bmj.com It is expressed on various immune cells, including regulatory T cells (Tregs), dendritic cells (DCs), and macrophages. mdpi.commednexus.org

NRP-1 is highly expressed on tumor-infiltrating Tregs and is crucial for their stability and suppressive function within the tumor. nih.govnih.govoncology-central.com By interacting with ligands like Semaphorin-4a (Sema4a), NRP-1 enhances the survival and function of Tregs, which in turn inhibit the anti-tumor effects of CD4+ and CD8+ T cells. mednexus.orgnih.gov Additionally, tumor-derived VEGF can attract NRP-1-expressing Tregs to the tumor site, further contributing to immune suppression. frontiersin.orgbmj.com

Involvement in Inflammatory Processes

NRP1 has been shown to modulate inflammatory responses in various contexts. Its expression on endothelial cells and immune cells allows it to influence leukocyte trafficking and the endothelial response to inflammatory stimuli.

The endothelial lining of blood vessels is constantly exposed to hemodynamic forces, particularly shear stress from blood flow. Endothelial cells respond to these forces to maintain vascular homeostasis. Recent evidence indicates that NRP1 is part of mechanosensory complexes at the plasma membrane of endothelial cells and plays a role in shaping the response to shear forces, promoting atheroprotection. nih.gov

Long-term exposure to laminar (steady) shear stress in vitro leads to an increase in NRP1 expression in human umbilical vein endothelial cells (HUVECs). nih.gov This increased NRP1 expression promotes the alignment of endothelial cells in the direction of flow, a characteristic of an atheroprotective phenotype. nih.gov Interestingly, while NRP1 is involved in this morphological response, it appears to be dispensable for the induction of well-established shear stress-induced genes like Krüppel-like factor 2 (KLF2) and KLF4. nih.gov

Furthermore, NRP1 interacts with components of adherens junctions, such as VE-cadherin and p120 catenin, which are crucial for maintaining the integrity of the endothelial monolayer. nih.gov Under laminar flow, NRP1 stabilizes these junctions, which in turn suppresses the phosphorylation of SMAD2/3, downstream effectors of the pro-inflammatory transforming growth factor-β (TGF-β) signaling pathway. nih.gov By promoting adherens junction stability, NRP1 helps to prevent endothelial activation and the subsequent transcription of pro-inflammatory genes, thereby reducing the interaction between endothelial cells and inflammatory cells. nih.gov However, one study showed that shear stress did not affect the expression of neuropilin-1. nih.gov

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. The role of NRP1 in atherosclerosis is complex and appears to be cell-type specific.

Endothelial NRP1 is generally considered atheroprotective. By maintaining endothelial barrier function and suppressing inflammatory signaling in response to laminar shear stress, it helps to prevent the initial steps of atherosclerotic lesion formation. nih.govbhf.org.uk

Conversely, NRP1 expression on T cells has been shown to be atherogenic. nih.govaai.org In mouse models of atherosclerosis, there is a significant increase in NRP1-positive CD4 T cells in the spleen, peri-aortic lymph nodes, and the aorta itself. nih.gov These NRP1-positive T cells exhibit a higher proliferative capacity, express markers of memory T cells, and produce more of the pro-inflammatory cytokine interferon-gamma (IFNγ) compared to their NRP1-negative counterparts. nih.gov Furthermore, oxidized low-density lipoprotein (oxLDL), a key driver of atherosclerosis, can induce NRP1 expression on CD4 T cells. nih.govaai.org Studies using mice with a specific deficiency of NRP1 on T cells have shown that these mice develop less atherosclerosis, suggesting that NRP1 on T cells facilitates their migration to the aorta and contributes to disease progression. nih.govaai.org

Studies on human vascular tissues have also revealed differential expression of NRP1. For instance, NRP1 expression is significantly higher in the aorta compared to the internal mammary artery, a vessel known for its resistance to atherosclerosis. oup.com This variation in NRP1 expression may be related to the susceptibility of different blood vessels to intimal hyperplasia and atherosclerosis. oup.com

Role in Nociception and Pain Mechanisms

Recent research has highlighted a critical role for NRP1 in the signaling pathways that mediate pain, offering new avenues for the development of non-opioid analgesics. biorxiv.orgscitechdaily.com

NRP1 is expressed in both peptidergic and non-peptidergic sensory neurons, including those that detect painful stimuli (nociceptors) in both humans and mice. biorxiv.orgworldcongress2024.orgresearchgate.net It acts as a co-receptor that can modulate the excitability of these neurons in a ligand-specific manner. worldcongress2024.org

One of the key ligands for NRP1 in the context of pain is Vascular Endothelial Growth Factor A (VEGF-A). researchgate.net The interaction between VEGF-A and NRP1 on sensory neurons leads to hyperexcitability and sensitization, contributing to pain-like behaviors. researchgate.netresearchgate.net This sensitization is mediated, at least in part, by the enhancement of the activity of voltage-gated sodium channels (like NaV1.7) and calcium channels (like CaV2.2). researchgate.netresearchgate.net Blocking the VEGF-A/NRP1 signaling axis has been shown to reduce sensory neuron hyperexcitability and alleviate neuropathic pain in animal models. researchgate.net

Nerve Growth Factor (NGF) is a well-validated target for pain treatment, but therapies that systemically block NGF have been associated with significant side effects. scitechdaily.com NRP1 has emerged as a crucial co-receptor for the primary NGF receptor, Tropomyosin receptor kinase A (TrkA), in pain signaling. jci.orgresearchgate.netnih.gov

NRP1 and TrkA are co-expressed in nociceptors. biorxiv.orgjci.org NRP1 directly binds to NGF with high affinity and enhances NGF/TrkA signaling through at least two mechanisms. biorxiv.orgscitechdaily.comnih.gov First, it acts as a chaperone, facilitating the trafficking of TrkA from its site of synthesis to the plasma membrane and signaling endosomes. biorxiv.orgscitechdaily.comjci.org This process is dependent on the adaptor protein GIPC1 (Gα interacting protein C-terminus 1), which scaffolds NRP1 and TrkA. jci.orgnih.govnyu.edu Second, by binding NGF, NRP1 increases the local concentration of NGF presented to TrkA, thereby potentiating its activation. scitechdaily.com

Inhibition of NRP1, either through small molecule inhibitors, monoclonal antibodies, or genetic knockdown, has been shown to suppress NGF-stimulated excitation of both mouse and human nociceptors and to reduce NGF-evoked pain behaviors in mice. biorxiv.orgjci.orgmedicineinnovates.com This inhibition blunts both the immediate effects of NGF on ion channel activity and the more sustained signaling pathways, such as the activation of ERK, that lead to nociceptor sensitization. biorxiv.orgmedicineinnovates.com Targeting the NRP1-GIPC1 complex offers a more specific approach to modulating NGF-driven pain, potentially avoiding the side effects of systemic NGF sequestration. jci.orgnyu.edu

Function as a Host Factor in Viral Infections (e.g., SARS-CoV-2)

In addition to its roles in inflammation and pain, NRP1 has been identified as a host factor that can be exploited by viruses to gain entry into cells. This is particularly relevant in the context of the COVID-19 pandemic.

The spike (S) protein of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is cleaved by the host protease furin, which exposes a C-terminal amino acid sequence (Arg-Arg-Ala-Arg) on the S1 subunit. nih.gov This sequence conforms to a C-end rule (CendR) motif, which allows it to bind directly to NRP1 on the surface of host cells. nih.govtandfonline.com

While Angiotensin-Converting Enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2, NRP1 acts as a co-receptor or potentiating factor that enhances the virus's ability to enter and infect cells. tandfonline.comdrugtargetreview.com The presence of NRP1 on the cell surface significantly increases the rate of SARS-CoV-2 infection. drugtargetreview.combristol.ac.uk By binding to the viral spike protein, NRP1 facilitates the entry of the virus into the cell, potentially acting as an alternative doorway. tandfonline.comdrugtargetreview.com

The interaction between the SARS-CoV-2 spike protein and NRP1 has been structurally characterized, revealing a specific binding pocket on the NRP1 surface. drugtargetreview.com Blocking this interaction, either with monoclonal antibodies, selective drugs, or by reducing NRP1 expression through RNA interference, has been shown to decrease SARS-CoV-2 entry and infectivity in cell culture models. nih.govbristol.ac.uk This suggests that NRP1 is a potential therapeutic target for COVID-19. nih.govdrugtargetreview.combristol.ac.uk

Furthermore, research has identified that the transport of NRP1 within the host cell is regulated by a protein complex called ESCPE-1. bristol.ac.uk SARS-CoV-2 appears to subvert this pathway to enhance its infection of human cells, opening up further avenues for therapeutic intervention. bristol.ac.uk

Compound and Protein Table

NameTypeFunction/Role
Neuropilin-1 (NRP1)Transmembrane Glycoprotein (B1211001)Co-receptor for various ligands, involved in angiogenesis, neuronal guidance, inflammation, pain, and viral entry. researchgate.netnih.gov
VE-cadherinAdhesion MoleculeComponent of endothelial adherens junctions, maintains barrier integrity. nih.gov
p120 cateninAdhesion MoleculeComponent of endothelial adherens junctions. nih.gov
SMAD2/3Transcription FactorsDownstream effectors of TGF-β signaling. nih.gov
Krüppel-like factor 2 (KLF2)Transcription FactorInduced by laminar shear stress, atheroprotective. nih.gov
Krüppel-like factor 4 (KLF4)Transcription FactorInduced by laminar shear stress, atheroprotective. nih.gov
Interferon-gamma (IFNγ)CytokinePro-inflammatory cytokine produced by T cells. nih.gov
Oxidized low-density lipoprotein (oxLDL)Modified LipoproteinKey driver of atherosclerosis, induces NRP1 on T cells. nih.govaai.org
Vascular Endothelial Growth Factor A (VEGF-A)Growth FactorLigand for NRP1, promotes sensory neuron hyperexcitability. researchgate.net
NaV1.7Ion ChannelVoltage-gated sodium channel involved in pain signaling. researchgate.netresearchgate.net
CaV2.2Ion ChannelVoltage-gated calcium channel involved in pain signaling. researchgate.netresearchgate.net
Nerve Growth Factor (NGF)NeurotrophinPotent pain mediator, ligand for TrkA and NRP1. scitechdaily.com
Tropomyosin receptor kinase A (TrkA)Receptor Tyrosine KinasePrimary receptor for NGF in pain signaling. jci.orgresearchgate.netnih.gov
GIPC1Adaptor ProteinScaffolds NRP1 and TrkA, essential for NGF-driven pain. jci.orgnih.govnyu.edu
ERKProtein KinaseDownstream signaling molecule in the NGF pathway. biorxiv.orgmedicineinnovates.com
SARS-CoV-2 Spike (S) proteinViral ProteinBinds to ACE2 and NRP1 to facilitate viral entry. nih.gov
FurinProteaseHost enzyme that cleaves the SARS-CoV-2 S protein. nih.gov
Angiotensin-Converting Enzyme 2 (ACE2)ReceptorPrimary receptor for SARS-CoV-2. tandfonline.comdrugtargetreview.com
ESCPE-1Protein ComplexRegulates the intracellular transport of NRP1. bristol.ac.uk

Mechanisms of Viral Entry Facilitation

Neuropilin-1 (NRP-1) is a transmembrane glycoprotein that has been identified as a significant host factor in the entry mechanism of numerous phylogenetically diverse viruses. pnas.orgnih.gov While primarily recognized for its roles in angiogenesis and neuronal development, NRP-1 also functions as a co-receptor that potentiates viral infectivity. mdpi.comdovepress.com This facilitation is often, though not exclusively, mediated by a specific molecular interaction involving a C-terminal sequence on viral glycoproteins. pnas.orgmdpi.com

The primary mechanism by which NRP-1 facilitates viral entry centers on the "C-end Rule" (CendR) motif. pnas.orgyuntsg.com Many viral surface proteins, such as the spike (S) protein of SARS-CoV-2, contain polybasic cleavage sites that are processed by host proteases like furin. nih.govmdpi.comnews-medical.net This proteolytic cleavage is a crucial step that not only primes the viral fusion machinery but also exposes a C-terminal RXXR sequence, the CendR motif. pnas.org This newly exposed motif can then bind directly to a conserved pocket in the extracellular b1 domain of NRP-1. pnas.orgmdpi.combiorxiv.org

For Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19, the spike protein is cleaved by furin at the S1/S2 junction. mdpi.commdpi.com This action exposes the ⁶⁸²RRAR⁶⁸⁵ CendR motif on the S1 subunit, which then binds to the b1 domain of NRP-1. mdpi.combiorxiv.orgnih.gov While Angiotensin-Converting Enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2, NRP-1 acts as a co-receptor that significantly enhances the virus's ability to infect host cells. nih.govdovepress.comnih.gov The binding of the S1 protein to NRP-1 is thought to stabilize the S1/S2 interface, making it more likely for the S2 fusion subunit to be exposed, thereby promoting membrane fusion and viral entry. dovepress.comresearchgate.net This potentiation is particularly relevant in cells with low ACE2 expression where NRP-1 is abundant, such as in the olfactory epithelium, potentially providing a gateway for the virus to enter the central nervous system. nih.govmdpi.comdovepress.com

The role of NRP-1 as a viral entry factor is not limited to SARS-CoV-2. Several other viruses have been shown to utilize this pathway. Human T-cell lymphotropic virus-1 (HTLV-1), the causative agent of adult T-cell leukemia/lymphoma, uses its envelope (Env) proteins to interact with NRP-1. mdpi.comasm.org This interaction, in conjunction with the primary receptor GLUT1, enhances HTLV-1-mediated cell fusion and infection. asm.org Similarly, Epstein-Barr virus (EBV) also exploits the CendR mechanism to promote host cell infection. pnas.orgmdpi.combiorxiv.org

Interestingly, some viral interactions with NRP-1 are independent of the canonical CendR motif. For instance, Pseudorabies virus (PRV), a neurotropic herpesvirus, demonstrates enhanced attachment, entry, and cell-to-cell fusion in the presence of NRP-1. asm.orgnih.gov However, the physical interaction between NRP-1 and PRV glycoproteins gB, gD, and gH does not depend on a CendR motif. asm.orgnih.gov This suggests that alternative mechanisms of NRP-1-mediated viral entry exist, broadening the scope of its importance in viral pathogenesis.

The general mechanism involves the virus first binding to a primary receptor (e.g., ACE2 for SARS-CoV-2). pnas.org Following this, furin cleavage exposes the CendR motif on the viral glycoprotein, which then engages NRP-1. This interaction is believed to facilitate the subsequent steps of membrane fusion and viral genome entry into the host cell cytoplasm. dovepress.comyuntsg.com The endocytic process for viruses engaging NRP-1 can resemble macropinocytosis, as observed with EBV. pnas.org

Table of Research Findings on NRP-1 Mediated Viral Entry

VirusViral Protein InvolvedNRP-1 Interaction DomainKey MechanismPrimary Receptor(s)References
SARS-CoV-2 Spike (S1 subunit)b1 domainCendR motif (RRAR) exposed after furin cleavage binds to NRP-1, potentiating infectivity.ACE2 nih.govmdpi.comdovepress.commdpi.com
Human T-cell lymphotropic virus-1 (HTLV-1) Envelope (Env) proteinsNot explicitly definedInteracts with NRP-1 to enhance Env-mediated cell fusion and infection.GLUT1 mdpi.comasm.org
Epstein-Barr virus (EBV) Viral glycoproteinsb1 domainUtilizes CendR motif to promote host cell infection.Ephrin receptor A2 (B175372) pnas.orgmdpi.combiorxiv.org
Pseudorabies virus (PRV) Glycoproteins gB, gD, gHNot explicitly definedPromotes attachment and cell-to-cell fusion; CendR-independent interaction.Nectin-1 asm.orgnih.gov
Lujo virus (LUJV) GlycoproteinNot explicitly definedContains furin cleavage site, suggesting potential CendR-mediated entry.Not specified pnas.org
Human cytomegalovirus (hCMV) GlycoproteinNot explicitly definedContains furin cleavage site, suggesting potential CendR-mediated entry.Not specified pnas.org

Advanced Research Methodologies and Theoretical Approaches in Neuropilin 1 Study

Genetic Manipulation and Model Systems

The development of sophisticated genetic tools and model organisms has been instrumental in dissecting the multifaceted functions of NRP1 in vivo.

Conditional Knockout Mouse Models

Conditional knockout mouse models have been essential for understanding the cell-type-specific roles of NRP1, particularly given that constitutive knockout of Nrp1 results in embryonic lethality due to severe cardiovascular and neuronal defects. nih.govbmj.comoncotarget.com By using Cre-Lox recombination technology, researchers can delete the Nrp1 gene in specific cell types or at particular developmental stages.

For instance, endothelial-specific deletion of Nrp1 (e.g., using a Tie2-Cre driver) recapitulates the severe vascular abnormalities seen in global knockouts, demonstrating the cell-autonomous requirement of NRP1 in endothelial cells for proper angiogenesis. elifesciences.orgbmj.com Similarly, generating inducible Nrp1 knockout mice by crossing Nrp1Flox mice with those carrying a tamoxifen-responsive Cre transgene (Esr1-Cre) has allowed for the study of postnatal NRP1 deletion, revealing its impact on processes like alveolar development. atsjournals.orgresearchgate.net These models have been crucial in separating the vascular functions of NRP1 from its neuronal roles. biologists.combiologists.com

Table 1: Examples of Conditional Knockout Mouse Models for Nrp1 Study

Cre DriverTarget Cell/TissuePrimary Phenotype ObservedReference
Tie2-CreEndothelial CellsSevere vascular defects, embryonic lethality elifesciences.orgbmj.com
Alk1-CreEndothelial Cells (primarily cerebral blood vessels)Brain vascular pathologies, embryonic lethality biologists.com
Esr1-Cre (inducible)Ubiquitous (postnatal deletion)Impact on alveolar development atsjournals.orgresearchgate.net
Brn3bCreRetinal Ganglion Cells (RGCs)Reduced axonal midline crossing and optic tract fasciculation biologists.com
Foxp3-CreRegulatory T cells (Tregs)Restored antitumor immunity without sacrificing peripheral tolerance bmj.com

Ligand-Binding Deficient Knock-in Mouse Strains (e.g., Nrp1Sema-, Nrp1VEGF-)

To dissect the distinct signaling pathways mediated by NRP1's interaction with its different ligands, researchers have developed knock-in mouse strains that express mutated forms of NRP1 with selective binding deficiencies. genoway.comalzforum.orgncs-saitolab.com

The Nrp1Sema- mouse carries mutations that disrupt the binding of semaphorins (like SEMA3A) to the a1/a2 (B175372) domains of NRP1, while preserving its ability to bind VEGF. nih.govelifesciences.org Studies using these mice have shown that semaphorin-NRP1 signaling is critical for axonal guidance in the nervous system but is not essential for developmental angiogenesis. oncotarget.comelifesciences.orgatsjournals.org However, these mice do exhibit heart defects, indicating a role for both VEGF and semaphorin signaling in cardiac development. oncotarget.com

Conversely, the Nrp1VEGF- mouse strain was created with a point mutation (D320K) in the b1 domain of NRP1, which selectively abolishes VEGF binding without affecting semaphorin interactions. elifesciences.orgjax.org Surprisingly, these mice are viable, survive to adulthood, and have a normal vasculature, suggesting that the direct binding of VEGF to NRP1 is not essential for developmental angiogenesis. elifesciences.orgjax.org This finding has led to the hypothesis that NRP1's primary role in vascular development might be to regulate the surface expression and function of its co-receptor, VEGFR2, rather than directly mediating VEGF signaling. elifesciences.org

Table 2: Characteristics of Ligand-Binding Deficient Nrp1 Knock-in Mice

Mouse StrainMutation DetailsEffect on Ligand BindingKey Phenotypic FindingsReference
Nrp1Sema- Mutations in the a1/a2 domainsDisrupts Semaphorin binding; preserves VEGF bindingEssential for axonal pathfinding; not required for vascular development; cardiac defects observed nih.govoncotarget.comelifesciences.orgatsjournals.org
Nrp1VEGF- D320K point mutation in the b1 domainDisrupts VEGF binding; preserves Semaphorin bindingViable with normal vasculature; delayed blood flow recovery after femoral artery ligation elifesciences.orgjax.org

Zebrafish Models for Vascular Development Studies

The zebrafish (Danio rerio) has emerged as a powerful model organism for studying vascular development due to its rapid external development and optical transparency, which allows for real-time imaging of blood vessel formation. pnas.orgmdpi.com The zebrafish nrp1 gene has been identified and shown to be a functional receptor for human VEGF. pnas.orgnih.gov

Morpholino-mediated knockdown of nrp1 in zebrafish embryos results in significant vascular defects, particularly impaired circulation in the intersegmental vessels, which are analogous to mammalian capillary sprouts. pnas.orgnih.gov Co-injection of morpholinos targeting both nrp1 and vegf at low concentrations that are individually ineffective leads to a potent inhibition of circulation in both axial and intersegmental vessels. pnas.orgnih.gov This synergistic interaction provides strong in vivo evidence that NRP1 mediates angiogenesis through a VEGF-dependent pathway. pnas.org Furthermore, studies have shown that the expression of nrp1 overlaps with vegfba in the developing zebrafish brain, and knockdown of either gene produces nearly identical lethal phenotypes with severe brain vascular defects, reinforcing the crucial role of the VEGF-B-NRP1 signaling axis in neurovascular development. pnas.org

Structural Biology Techniques

Structural biology techniques have provided atomic-level insights into the architecture of NRP1 and its interactions with various ligands and antibodies, which is fundamental for understanding its function and for designing targeted therapeutics. ucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique to X-ray crystallography for studying protein structure, dynamics, and interactions in solution. nih.gov NMR has been particularly useful for characterizing the binding of various ligands to the NRP1 b1 domain. acs.org

Chemical shift perturbation mapping using 2D 15N,1H NMR of 15N-labeled NRP1 b1 has been employed to identify the residues involved in binding small molecule inhibitors and peptide fragments derived from VEGF-A. acs.orgnih.gov These studies confirmed that small molecule antagonists like EG00229 bind to the same pocket on the b1 domain as the C-terminal portion of VEGF-A. acs.orgnih.gov More recently, solution-state NMR was used to solve the 3D structure of chlorotoxin, a scorpion venom peptide, and to map its binding interface on the NRP1-b1 domain, providing evidence for a non-canonical binding motif. nih.gov These detailed interaction studies are crucial for the rational design and optimization of NRP1-targeting therapeutics. researchgate.net

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. univr.itmalvernpanalytical.com This method provides a comprehensive thermodynamic profile of the binding event in a single experiment, including the binding affinity (K_D_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). univr.itmalvernpanalytical.com In the context of Neuropilin-1 (NRP-1), ITC has been instrumental in quantifying the binding energetics of its interactions with various ligands, such as peptides and small molecules.

The principle of ITC involves the stepwise titration of a ligand solution into a sample cell containing the protein of interest, in this case, NRP-1. univr.it As the ligand binds to NRP-1, heat is either released or absorbed, and this is detected by the highly sensitive calorimeter. malvernpanalytical.com The resulting data are plotted as a binding isotherm, which can be analyzed using a suitable binding model to extract the thermodynamic parameters. malvernpanalytical.comnih.gov

For example, ITC has been employed to measure the thermodynamic parameters of peptides binding to the b1b2 domain of NRP-1. nih.gov In one study, peptides were titrated into a solution of NRP-1, and the resulting binding isotherms were fitted to a one-site binding model. nih.gov This allowed for the determination of the association constant (K_a_), from which the dissociation constant (K_d_) was calculated, along with the enthalpy and entropy of the interaction. nih.gov Such studies have provided precise measurements of binding affinities, often in the micromolar range. exlibrisgroup.com.cn The ability of ITC to provide detailed thermodynamic data makes it an invaluable tool for understanding the driving forces behind NRP-1-ligand recognition and for the rational design of novel therapeutics targeting this receptor. univr.it

Table 1: Example Thermodynamic Parameters of Peptide Binding to NRP-1 Measured by ITC

Peptide K_d_ (μM) ΔH (kcal/mol) TΔS (kcal/mol) Stoichiometry (n)
S3F-RR 2.8 ± 0.5 -15.2 ± 0.3 -7.6 1:1
S3F-PR 5.5 ± 0.9 -12.9 ± 0.4 -5.8 1:1

Data adapted from a study on Semaphorin-derived peptides binding to NRP-1. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of proteins like Neuropilin-1 (NRP-1). mdpi.comijbiotech.com This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. ijbiotech.com The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides information about the protein's secondary structural elements, including α-helices, β-sheets, turns, and random coils. ijbiotech.comacs.orgfrontiersin.org

In the study of NRP-1, CD spectroscopy has been utilized to assess the structural integrity of different domains and to investigate conformational changes upon ligand binding or under different environmental conditions. For instance, the far-UV CD spectrum of the NRP-1 a1a2 domain has been analyzed to determine its secondary structure composition. mdpi.com Deconvolution of the CD spectrum can provide quantitative estimates of the percentage of each secondary structure type. acs.org

Furthermore, CD spectroscopy can be used to study the folding and stability of NRP-1 and its fragments. A study on the intrinsically disordered region (IDR) of NRP-1 used CD spectroscopy to confirm its lack of a stable secondary structure under native conditions. acs.org The addition of denaturants like urea (B33335) resulted in a significant change in the CD spectrum, indicating the loss of residual secondary structure. acs.org This technique is also valuable for assessing the structural impact of mutations or the binding of small molecules and peptides to NRP-1. mdpi.comresearchgate.net

Computational Modeling and Molecular Dynamics Simulations (e.g., for IDR)

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for studying the structure, dynamics, and interactions of proteins like Neuropilin-1 (NRP-1), particularly for its intrinsically disordered regions (IDRs). acs.orgacs.org These methods complement experimental techniques by providing atomic-level insights into protein behavior over time.

MD simulations use classical mechanics to calculate the trajectories of atoms in a molecular system, allowing researchers to observe protein dynamics in a simulated physiological environment. researchgate.net For NRP-1, MD simulations have been employed to investigate the conformational landscape of its cytoplasmic IDR. acs.orgacs.org These simulations can reveal transient secondary structures, such as β-strands and turns, which may be important for function but difficult to capture with experimental methods alone. acs.org

Table 2: Example of MD Simulation Analysis of NRP-1 IDR Complexes

Complex Estimated Binding Free Energy (MM-GBSA, kcal/mol) Key Interacting NRP-1 Residues
NRP-1 IDR : SNX-5 -53.8 ± 11.5 898-912
NRP-1 IDR : GIPC-1 -44.2 ± 3.2 918-923

Data adapted from a computational study on the NRP-1 intrinsically disordered region. acs.org

Cellular and Biochemical Assay Development

In Vitro Migration and Chemotaxis Assays

In vitro migration and chemotaxis assays are fundamental tools for studying the role of Neuropilin-1 (NRP-1) in cell movement, a critical process in development and disease. These assays allow for the quantitative assessment of how NRP-1 influences directed cell migration in response to chemoattractants.

A commonly used method is the transwell migration assay, also known as the Boyden chamber assay. acs.orgnih.gov In this setup, cells are seeded in the upper chamber of a porous membrane, and a chemoattractant, such as Vascular Endothelial Growth Factor (VEGF), is placed in the lower chamber. acs.org The number of cells that migrate through the pores to the lower side of the membrane is then quantified. acs.org Studies have shown that NRP-1 expression can enhance VEGF-induced migration of endothelial and cancer cells. acs.orgahajournals.org For example, a small molecule antagonist of NRP-1 was shown to significantly reduce VEGF-A-induced migration of human umbilical vein endothelial cells (HUVECs) in a transwell assay. acs.org

Another widely used technique is the wound healing or scratch assay. acs.orgnih.gov A "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. acs.org This assay is useful for studying both chemokinesis (random cell movement) and chemotaxis. Silencing of NRP-1 in pancreatic cancer cells has been shown to significantly inhibit their migratory capability in wound healing assays. nih.gov These assays are crucial for dissecting the signaling pathways downstream of NRP-1 that regulate the cellular migratory machinery. nih.gov

Cell Proliferation and Apoptosis Assays

Investigating the role of Neuropilin-1 (NRP-1) in cell proliferation and apoptosis is essential for understanding its contribution to physiological and pathological processes, such as cancer. Various assays are employed to measure these cellular responses.

Cell proliferation can be assessed using methods like the Cell Counting Kit-8 (CCK-8) assay or by direct cell counting. nih.govbiolifesas.org The CCK-8 assay is a colorimetric assay that measures the activity of dehydrogenases in viable cells, which correlates with the number of living cells. Studies have demonstrated that silencing NRP-1 in pancreatic and breast cancer cells leads to a significant decrease in cell proliferation as measured by the CCK-8 assay. nih.govspandidos-publications.com

Apoptosis, or programmed cell death, is often quantified using flow cytometry-based assays. The Annexin V-propidium iodide (PI) assay is a common method where Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and PI stains the nucleus of late apoptotic or necrotic cells. spandidos-publications.combiorxiv.org Overexpression of miR-376a, which targets NRP-1, has been shown to significantly increase the apoptotic rate in breast cancer cells. dovepress.com The expression of key apoptotic proteins, such as cleaved caspase-3 and cleaved PARP, can also be measured by western blotting to confirm the induction of apoptosis. dovepress.com These assays have been instrumental in establishing NRP-1 as a key regulator of cell survival and growth in various cell types. biolifesas.orgspandidos-publications.com

Receptor Internalization and Trafficking Studies

Understanding the internalization and intracellular trafficking of Neuropilin-1 (NRP-1) is crucial for elucidating its signaling mechanisms. Upon ligand binding, NRP-1 can be internalized from the cell surface, and its subsequent trafficking route can determine the signaling outcome.

Several techniques are used to study NRP-1 internalization and trafficking. Immunofluorescence microscopy is a powerful tool to visualize the subcellular localization of NRP-1. aacrjournals.org By co-staining for NRP-1 and specific endosomal markers (e.g., EEA1 for early endosomes, Rab5, Rab7 for late endosomes, and Rab11 for recycling endosomes), the trafficking pathway of NRP-1 can be traced. ashpublications.orgjci.org Studies have shown that the endocytic pathway of NRP-1 can be ligand-dependent. For instance, VEGF-A165 induces clathrin-dependent endocytosis of NRP-1, while semaphorin 3C promotes its internalization via a lipid raft-dependent mechanism. nih.gov

Surface biotinylation assays can be used to quantify the rate of receptor internalization. aacrjournals.org In this method, cell surface proteins are labeled with biotin (B1667282) at a low temperature (to inhibit endocytosis). The cells are then warmed to allow internalization, and the remaining surface biotin is removed. The amount of internalized biotinylated protein is then determined by western blotting. This technique has been used to show that NRP-1 is required for the efficient internalization of the Epidermal Growth Factor Receptor (EGFR). aacrjournals.org These studies have revealed that NRP-1 trafficking is a dynamic process that is tightly regulated and essential for its diverse signaling functions. ashpublications.orgnih.govpnas.org

Protein-Protein Binding Assays (e.g., MST, HiBiT-BRET)

Advanced biophysical techniques are crucial for quantifying the molecular interactions between Neuropilin-1 (NRP1) and its binding partners. MicroScale Thermophoresis (MST) and HiBiT-Bioluminescence Resonance Energy Transfer (BRET) are two powerful protein-protein binding assays that provide detailed insights into these interactions in different experimental settings.

MicroScale Thermophoresis (MST)

MST is a technology used to quantify biomolecular interactions in solution. It measures the motion of molecules along a microscopic temperature gradient, which is influenced by their size, charge, and solvation shell. Any change to these properties upon ligand binding can be used to determine the binding affinity (expressed as the dissociation constant, Kd).

MST has been instrumental in characterizing the direct binding of various ligands to purified NRP1. For instance, MST was employed to analyze the interaction between human Nerve Growth Factor (NGF) and the extracellular domains (a1a2b1b2) of human NRP1. These experiments demonstrated a direct binding with a nanomolar affinity. biorxiv.orgnih.gov One study reported a Kd of 65.64 ± 6.66 nM, while another, using fluorescently labeled human NGF, measured a Kd of 35.5 ± 4.7 nM. biorxiv.orgnih.gov This affinity is comparable to the published affinities between Vascular Endothelial Growth Factor A (VEGF-A) and NRP1, which range from 9 nM to 120 nM. biorxiv.orgbiorxiv.org

MST has also been used to evaluate the binding affinities of synthetic peptides designed to target NRP1. In one study, peptides MN-1, MN-2, MN-3, and MN-4 showed strong binding to the b1 domain of NRP1 (NRP1-BD) with Kd values of 110.4 ± 11.2 nM, 12.3 ± 1.2 nM, 45.7 ± 5.1 nM, and 60.9 ± 6.3 nM, respectively. frontiersin.org Another investigation used MST to confirm the binding of peptide CK2 and its derivatives to NRP1. researchgate.net These studies showcase the utility of MST in validating and quantifying the interactions of both natural and engineered molecules with NRP1.

HiBiT-BRET (Bioluminescence Resonance Energy Transfer)

The HiBiT-BRET assay is a sophisticated method for studying protein-protein interactions in living cells. This technology utilizes a small 11-amino-acid peptide tag (HiBiT) from the NanoLuc luciferase. biorxiv.orgpromega.com When a HiBiT-tagged protein interacts with a protein fused to a fluorescent acceptor, and the complementary LgBiT fragment of NanoLuc is present, BRET can occur if the two proteins are in close proximity (less than 10 nm). biorxiv.orgpromega.com This allows for real-time monitoring of protein interactions at the cell surface.

This technique has been successfully applied to study the interaction of NRP1 with its ligands in a cellular context. To investigate NGF binding to NRP1, a BRET assay was developed where NGF was fused to the HiBiT tag (NGF-HiBiT) and NRP1 was tagged with a fluorescent reporter (SnapTag-NRP1). biorxiv.orgbiorxiv.org Detection of a BRET signal confirmed a direct interaction between NGF and NRP1 at the cell surface. biorxiv.orgnih.gov As a positive control, the well-characterized interaction between VEGF₁₆₅a-HiBiT and SnapTag-NRP1 was also confirmed, and this signal was abolished by pre-incubation with an excess of unlabeled VEGF₁₆₅a or by using a binding-dead NRP1 mutant (Y297A). biorxiv.orgnih.govbiorxiv.org Importantly, the BRET signal between NGF-HiBiT and SnapTag-NRP1 was also inhibited by unlabeled VEGF₁₆₅a, further validating the specificity of the interaction. biorxiv.orgbiorxiv.org

Furthermore, BRET assays have been used to demonstrate the formation of heteromeric complexes. By expressing NanoLuc-NRP1 and SnapTag-TrkA, a hyperbolic BRET relationship was observed with increasing levels of SnapTag-TrkA, indicating the assembly of a NRP1/TrkA complex on the cell surface. nih.gov These findings highlight the power of HiBiT-BRET in confirming and characterizing the dynamics of NRP1 interactions in a native cellular environment.

AssayInteracting ProteinsFindingDissociation Constant (Kd)Reference
MSTHuman NGF and Human NRP1 (extracellular domains)Direct binding65.64 ± 6.66 nM biorxiv.org
MSTFluorescent Human NGF and Human NRP1 (extracellular a1a2b1b2 domain)Direct binding35.5 ± 4.7 nM nih.gov
MSTPeptide MN-2 and NRP1-BDStrong binding affinity12.3 ± 1.2 nM frontiersin.org
HiBiT-BRETNGF-HiBiT and SnapTag-NRP1Direct interaction at the cell surfaceNot Applicable biorxiv.orgnih.gov
HiBiT-BRETVEGF₁₆₅a-HiBiT and SnapTag-NRP1Direct interaction at the cell surfaceNot Applicable biorxiv.orgbiorxiv.org
BRETNanoLuc-NRP1 and SnapTag-TrkAAssembly of a heteromeric complexNot Applicable nih.gov

Omics and High-Throughput Approaches

Transcriptomic Profiling

Transcriptomic profiling, the study of the complete set of RNA transcripts in a cell or population of cells, has provided significant insights into the expression and regulatory role of Neuropilin-1 (NRP1) across various biological contexts, particularly in cancer.

Analysis of large-scale transcriptomic data from The Cancer Genome Atlas (TCGA) has revealed differential expression patterns of NRP1. For example, NRP1 mRNA levels are often higher in various tumor tissues compared to corresponding normal tissues from the GTEx database. frontiersin.org Specifically, within 19 different cancer types, clear cell Renal Cell Carcinoma (ccRCC) showed the highest mRNA expression of NRP1. frontiersin.org Conversely, in lung adenocarcinoma (LUAD) and lung squamous cell carcinoma (LUSC), NRP1 transcript levels were found to be decreased in tumor tissues compared to paired normal tissues. aging-us.com High levels of NRP1 have been associated with a poor prognosis in several cancers, including LUSC. aging-us.com

Transcriptome analyses have also been used to identify cell types with significant NRP1 expression. In a study of endothelial progenitor cells (EPCs), the expression of NRP1 was found to be significantly higher in EPCs and Human Umbilical Vein Endothelial Cells (HUVECs) compared to other endothelial cell types. nih.gov Furthermore, transcriptomic profiling of tumor-associated macrophages (TAMs) has shown that NRP1 expression is cancer-type specific. frontiersin.org For instance, NRP1 is markedly upregulated in TAMs isolated from ccRCC. frontiersin.org

Computational approaches using transcriptomic data have also been employed to identify compounds that can modulate NRP1 expression. By analyzing the gene expression profiles of THP-1 monocytes from the L1000-based Connectivity Map, researchers identified small molecule inhibitors predicted to decrease the expression of NRP1. frontiersin.org This highlights the utility of transcriptomic data in drug repositioning efforts.

Study FocusCell/Tissue TypeKey Transcriptomic FindingReference
Pan-cancer analysisVarious cancers (TCGA) vs. normal tissues (GTEx)Higher NRP1 transcript levels in a majority of cancer tissues. frontiersin.org
Cancer-specific expressionclear cell Renal Cell Carcinoma (ccRCC)Highest mRNA expression of NRP1 among 19 cancer types. frontiersin.org
Lung cancer analysisLung adenocarcinoma (LUAD) & Lung squamous cell carcinoma (LUSC)Decreased NRP1 expression in tumor tissues vs. paired normal tissues. aging-us.com
Endothelial cell characterizationEndothelial Progenitor Cells (EPCs)Significantly higher NRP1 expression in EPCs and HUVECs. nih.gov
Tumor microenvironmentTumor-Associated Macrophages (TAMs) in ccRCCMarked upregulation of NRP1 in TAMs from ccRCC. frontiersin.org
Drug discoveryTHP-1 monocytesIdentification of small molecules that reduce NRP1 expression. frontiersin.org

Proteomic Analysis

Proteomic analysis, the large-scale study of proteins, has been a powerful tool for identifying Neuropilin-1 (NRP1) in various cellular contexts and for mapping its interaction networks. These approaches provide unbiased insights into the molecular environment and functions of NRP1.

Quantitative mass spectrometry-based proteomics has been used to compare the protein profiles of human bone marrow mesenchymal stromal cells (hMSCs) with the small extracellular vesicles (sEVs) they release. nih.gov This comparative analysis identified 270 proteins that were significantly enriched in the sEVs. Among these, NRP1 was identified as one of 21 enriched membrane-bound proteins involved in regulating cell migration, invasion, chemotaxis, and vasculogenesis. nih.gov The consistent enrichment of NRP1 in sEVs from multiple hMSC donors was validated by western blot, suggesting NRP1 could serve as a potential biomarker for MSC-derived sEVs. nih.gov

In another study, proteomics was used to analyze the composition of sEVs derived from T regulatory (Treg) cells. The results showed that these sEVs carry NRP1 on their membrane. nih.gov A comparative proteomic analysis between sEVs from wild-type and NRP1-knockout Treg cells revealed differences in proteins related to immune tolerance, with sEVs from NRP1-deficient Tregs having less CD73 and Granzyme B. nih.gov

To map the NRP1 interactome in endothelial cells, a HaloTag-based pull-down approach combined with quantitative mass spectrometry was implemented. ebi.ac.uk This method allows for the effective isolation of NRP1 and its binding partners from the cell surface, enabling the identification of molecular networks through which NRP1 functions, potentially independently of its well-known ligands. ebi.ac.uk

Single-Cell Resolution Studies

Single-cell resolution studies, particularly single-cell RNA sequencing (scRNA-seq), have provided unprecedented detail into the heterogeneity of NRP1 expression within complex tissues and cell populations. This high-resolution analysis allows for the precise characterization of NRP1-expressing cells in their native environment.

In the context of cancer, scRNA-seq has been used to dissect the tumor microenvironment. An analysis of tumors from clear cell Renal Cell Carcinoma (ccRCC) and skin cutaneous melanoma (SKCM) revealed distinct expression patterns for NRP1 and its homolog, NRP2. frontiersin.org The study found a striking enrichment of NRP1 in macrophages isolated from ccRCC samples, whereas NRP2 was predominantly expressed in macrophages from SKCM. frontiersin.org This isoform-specific expression in TAMs was validated across multiple datasets and suggests distinct roles for NRP1 in modulating the tumor microenvironment depending on the cancer type. frontiersin.org

Single-cell transcriptomic profiling has also been instrumental in characterizing non-cancerous cell populations. A study aiming to identify novel markers for endothelial progenitor cells (EPCs) used scRNA-seq analysis of healthy donor peripheral blood mononuclear cells (PBMCs). nih.gov This approach helped to analyze the expression of EPC-related factors, including NRP1, within different monocytic and lymphoid compartments, providing a more detailed understanding of EPC biology. nih.gov

Furthermore, scRNA-seq has been applied to understand the cellular tropism of viruses. In the context of SARS-CoV-2, scRNA-seq datasets of lung cells have been analyzed to show the expression levels of NRP1 across different cell subtypes, revealing its potential role as an entry receptor in specific cell populations within the lung. biorxiv.org High-content imaging of human primary PBMC-derived macrophages has complemented these findings by showing heterogeneous NRP1 surface expression within a subset of these immune cells at the single-cell level. frontiersin.org

Integrated Omics Approaches for Systems Biology Understanding

The complexity of Neuropilin-1 (NRP1) function, stemming from its role as a co-receptor for diverse signaling pathways, necessitates a systems-level understanding. frontiersin.org Integrated omics approaches, which combine data from transcriptomics, proteomics, genomics, and other high-throughput methods, are becoming essential for building a comprehensive picture of NRP1's role in health and disease. mdpi.comnih.gov

By integrating data from multiple databases, researchers can better understand the molecular and clinical features of cancers where NRP1 is implicated. mdpi.comnih.gov This multi-omics framework is crucial for dissecting tumor biology and heterogeneity, validating interaction networks, and identifying robust biomarkers. mdpi.com For example, combining transcriptomic data showing high NRP1 expression in certain tumors with proteomic data on its interaction partners can help elucidate the specific pathways being modulated by NRP1 in that cancer type. aging-us.commdpi.com

The ultimate goal of these integrated approaches is to translate complex biological data into clinically actionable strategies. nih.gov For instance, by linking NRP1 expression patterns (transcriptomics) with specific signaling pathway activations (proteomics/phosphoproteomics) and clinical outcomes (clinical data), it may be possible to develop personalized therapies targeting the NRP1 axis. mdpi.comspandidos-publications.com While the application of fully integrated multi-omics studies specifically focused on NRP1 is still an emerging area, the existing research underscores the need for such approaches to unravel its multifaceted role in processes like angiogenesis, tumor progression, and immune regulation. mdpi.comnih.govresearchgate.net

Future Directions and Unexplored Avenues in Neuropilin 1 Research

Elucidation of Novel Ligands and Co-receptors

A primary avenue for future investigation is the identification of new binding partners for NRP-1. While the interactions with vascular endothelial growth factors (VEGFs) and class 3 semaphorins are well-characterized, the full spectrum of NRP-1 ligands and co-receptors is likely much broader. portlandpress.comnih.govnih.gov

Recent studies have begun to uncover novel interacting molecules. For instance, galectin-1 has been identified as a ligand for NRP-1, mediating endothelial cell migration and adhesion. researchgate.net Additionally, complement split products such as C4d, C3d, and iC3b have been shown to bind to NRP-1, suggesting a role for this receptor in the complement system. frontiersin.org The Epstein-Barr virus glycoprotein (B1211001) B has also been found to interact with NRP-1, implicating it in viral entry. nih.gov

Future research will likely focus on utilizing unbiased screening approaches, such as cDNA library screening and proteomic techniques, to systematically identify additional ligands and co-receptors. frontiersin.orgmdpi.com Understanding these novel interactions will be crucial for deciphering the diverse biological functions of NRP-1.

Deeper Understanding of Cell-Type Specificity in Neuropilin-1 Signaling

NRP-1 is expressed on a variety of cell types, including neurons, endothelial cells, immune cells, and tumor cells, where it can elicit distinct and sometimes opposing effects. sgul.ac.ukportlandpress.commdpi.comfrontiersin.org For example, NRP-1's regulation of TGF-β signaling is cell-specific; it can act as both a positive and negative regulator depending on the cellular context. portlandpress.com In breast cancer cell lines, NRP-1 promotes TGF-β signaling, while in endothelial cells, it can inhibit this pathway. sgul.ac.ukportlandpress.com

A key future challenge is to understand the molecular mechanisms that dictate this cell-type specificity. This will involve investigating the unique repertoire of co-receptors, downstream signaling molecules, and regulatory proteins present in different cell types. Advanced genetic tools, such as cell-type-specific knockout and knock-in mouse models, will be invaluable in dissecting the specific roles of NRP-1 in different cellular environments. nih.gov

Table 1: Cell-Type Specific Expression and Function of Neuropilin-1

Cell TypeKey Ligands/Co-receptorsPrimary Functions
Neurons Semaphorins, VEGFs, PlexinsAxonal guidance, neuronal migration, survival. nih.govfrontiersin.orgcellsignal.com
Endothelial Cells VEGFs, Semaphorins, TGF-β, VEGFRsAngiogenesis, vascular permeability, response to shear stress. nih.govportlandpress.comnih.gov
Immune Cells (T-cells, Dendritic cells, Macrophages) Semaphorins, VEGFs, TGF-βImmune regulation, T-cell function, dendritic cell maturation. portlandpress.commdpi.combmj.com
Tumor Cells VEGFs, TGF-β, HGF, FGFsTumor growth, angiogenesis, metastasis, therapy resistance. nih.govnih.gov
Vascular Smooth Muscle Cells PDGFMigration, proliferation, survival. frontiersin.org

Investigation of Context-Dependent Signaling Switches and Functional Outputs

The signaling output of NRP-1 is not static but is dynamically regulated by the cellular and tissue microenvironment. This "context-dependent" signaling is a critical area for future exploration. For instance, the proteolytic processing of VEGF-A by enzymes like plasmin and matrix metalloproteinases can alter its ability to interact with NRP-1, thereby switching the signaling outcome from sprouting angiogenesis to vascular hyperplasia. northwestern.edu

Furthermore, NRP-1 can switch its signaling partners and downstream pathways in response to different stimuli. In neurons, the presence of NRP-1 can gate Semaphorin-3E/PlexinD1 signaling, converting an axonal repulsion signal into an attraction signal. nih.gov Understanding these signaling switches will require a combination of molecular, cellular, and in vivo studies to map the dynamic interactions of NRP-1 in various physiological and pathological states.

Exploration of Neuropilin-1 Isoform-Specific Functions

While much of the research has focused on the primary NRP-1 protein, the existence and functional significance of different NRP-1 isoforms are still largely unexplored. There are two main neuropilin isoforms, NRP-1 and NRP-2, which share significant homology but have distinct as well as overlapping functions. nih.govfrontiersin.org For example, during development, NRP-1 is predominantly expressed in arteries, while NRP-2 is found in veins. nih.gov They also exhibit differences in ligand binding; for instance, NRP-1 is activated by Sema3A, whereas NRP-2 is activated by Sema3F. nih.gov

Future investigations should aim to characterize the expression patterns and specific functions of different NRP-1 isoforms. This includes soluble forms of NRP-1 (sNRP-1) which may act as ligand sequesters, thereby modulating cell surface receptor activity. nih.gov Isoform-specific knockout and overexpression studies will be essential to delineate their unique contributions to development and disease.

Table 2: Comparison of Neuropilin-1 and Neuropilin-2

FeatureNeuropilin-1Neuropilin-2
Primary Ligands VEGF-A, Sema3A, PlGF-2. nih.govVEGF-A, VEGF-C, Sema3F, VEGF145. nih.govnih.gov
Vascular Expression Primarily Arterial. nih.govPrimarily Venous and Lymphatic. nih.gov
Key Roles Angiogenesis, neuronal development. nih.govLymphangiogenesis, neuronal development. nih.gov
Knockout Phenotype Severe vascular defects, embryonic lethal. nih.govLess severe vascular phenotype than NRP-1 knockout. nih.gov

Functional Characterization of Neuropilin-1 in Understudied Physiological Contexts

While the roles of NRP-1 in angiogenesis and neurodevelopment are well-established, its functions in other physiological systems are less understood. nih.gov Future research should explore the involvement of NRP-1 in a wider range of biological processes.

Emerging evidence suggests that NRP-1 plays a role in inflammation and atherosclerosis, where it may have an atheroprotective and anti-inflammatory function in endothelial cells. nih.govportlandpress.com Its involvement in the response of endothelial cells to mechanical forces like shear stress is another promising area of investigation. portlandpress.com Additionally, the discovery of NRP-1 as a receptor for certain viruses opens up new avenues for research in infectious diseases. nih.gov

Development of Advanced Genetic and Imaging Tools for In Vivo Studies

To fully understand the complex in vivo functions of NRP-1, the development and application of more sophisticated research tools are necessary. This includes the creation of more refined genetic models, such as conditional knockout mice that allow for the deletion of NRP-1 in specific cell types and at specific developmental stages. nih.gov The use of CRISPR/Cas9 gene-editing technology will also be instrumental in creating precise genetic modifications to study NRP-1 function in vivo. nih.gov

In parallel, advanced imaging techniques are needed to visualize NRP-1 signaling dynamics in living organisms. The development of novel positron emission tomography (PET) tracers, such as 68Ga-labeled peptides, shows promise for non-invasively imaging NRP-1 expression in vivo. nih.gov Combining these imaging modalities with fluorescent reporters and biosensors will enable real-time monitoring of NRP-1-mediated signaling events.

Integration of Biophysical and Computational Models for Predictive Biology

The complexity of NRP-1 signaling, with its multiple ligands, co-receptors, and context-dependent outputs, presents a significant challenge to intuitive understanding. Therefore, the integration of biophysical and computational modeling will be essential for building a predictive framework of NRP-1 function.

Computational models that incorporate the molecular details of receptor-ligand interactions, receptor trafficking, and downstream signaling cascades can help to simulate and predict the effects of targeting NRP-1 in different scenarios. biorxiv.orgplos.org These models, when parameterized with experimental data, can be used to test hypotheses, identify key regulatory nodes, and predict the efficacy of therapeutic interventions. biorxiv.orgplos.org For example, computational models have been used to compare different strategies for inhibiting VEGF signaling by targeting NRP-1. plos.org Future efforts in this area will likely involve more complex, multi-scale models that integrate molecular-level interactions with cellular and tissue-level behaviors.

Q & A

Q. What are the standard methodologies for detecting NRP-1 expression in cellular and tissue models?

  • Methodological Answer : NRP-1 expression can be quantified at the transcript, protein, and functional levels. For mRNA detection, RT-qPCR is commonly used with primers targeting the NRP-1 gene . Protein expression is validated via Western blotting using antibodies specific to NRP-1 (e.g., in HUVECs or cancer cell lines) . Immunohistochemistry (IHC) is employed for tissue localization, where brown staining indicates NRP-1 presence . Functional assays, such as capillary-like tube formation in endothelial cells, assess angiogenic activity linked to NRP-1/VEGFR-2 co-receptor function .

Q. How does NRP-1 contribute to angiogenesis, and what experimental models are used to study this role?

  • Methodological Answer : NRP-1 enhances VEGF-A signaling by acting as a co-receptor for VEGFR-2, promoting endothelial cell migration and tube formation. In vitro models like HUVECs are transfected with siRNA (loss-of-function) or lentiviral vectors (gain-of-function) to study NRP-1's role. Tube formation assays on Matrigel quantify angiogenesis, with nodes and tubes serving as metrics . In vivo xenograft models (e.g., breast cancer in nude mice) demonstrate tumor growth inhibition upon NRP-1 antibody treatment, linked to reduced VEGF and angiogenesis .

Q. What clinical correlations exist between NRP-1 expression and cancer progression?

  • Methodological Answer : NRP-1 overexpression correlates with poor prognosis in cancers like hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). IHC analysis of tumor tissues (e.g., 151 HCC cases vs. healthy controls) shows elevated NRP-1 in malignant cells, associated with advanced staging and lower survival rates . Statistical methods like Cox regression and Kaplan-Meier analysis validate these clinical correlations .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory roles of NRP-1 in immune regulation (e.g., pro-inflammatory vs. anti-viral)?

  • Methodological Answer : Contradictions arise from cell-type-specific functions. For example, NRP-1 promotes T-cell exhaustion in HIV infection but inhibits HIV virion infectivity in myeloid cells . To address this:
  • Use siRNA knockdown in macrophages/dendritic cells to study NRP-1's anti-HIV mechanism via virion incorporation assays .
  • Employ flow cytometry to compare NRP-1 expression on CD4+ T cells (exhaustion marker) vs. myeloid cells (restriction factor) .

Q. What advanced techniques quantify NRP-1 binding affinity to ligands like VEGF-A or viral proteins (e.g., SARS-CoV-2 Spike)?

  • Methodological Answer : Surface plasmon resonance (SPR) measures real-time binding kinetics. For example, recombinant NRP-1 is immobilized on a sensor chip, and analytes (e.g., KDKPPR peptide or Spike protein) are flowed over to calculate dissociation constants (KD). SPR data for KDKPPR binding to human NRP-1 showed KD = 0.5 µM, while scrambled peptides showed no binding . For SARS-CoV-2, competitive ELISA assays quantify Spike-NRP-1 interactions using neutralizing antibodies .

Q. How do epigenetic regulators like butyrate modulate NRP-1 expression in cancer?

  • Methodological Answer : Butyrate, a histone deacetylase inhibitor, suppresses NRP-1 transcription by inhibiting Sp1 binding to the NRP-1 promoter. Chromatin immunoprecipitation (ChIP) assays confirm reduced Sp1 occupancy at the promoter in colorectal cancer cells treated with butyrate . RT-qPCR and Western blotting validate downregulation of NRP-1 mRNA and protein .

Q. What experimental strategies differentiate NRP-1's kinase-independent signaling from VEGFR-2-dependent pathways?

  • Methodological Answer :
  • Use VEGFR-2 kinase inhibitors (e.g., SU5416) in HUVECs to isolate NRP-1-specific effects.
  • Analyze NRP-1's intracellular domain interactions via co-immunoprecipitation (e.g., synectin binding to PDZ domains) .
  • CRISPR/Cas9 knockout of VEGFR-2 in endothelial cells to study NRP-1-driven cytoskeletal changes (e.g., α-actinin reorganization) during EndMT .

Q. How can autophagic degradation pathways regulate NRP-1-associated receptors like PDGFR-α?

  • Methodological Answer : Synectin knockdown induces PDGFR-α degradation via autophagy. Confocal microscopy with bafilomycin (blocks autophagosome-lysosome fusion) shows PDGFR-α colocalization with LC3b and p62 . Immunoprecipitation (IP) confirms increased p62-PDGFR-α binding post-synectin knockdown. Proteasome/lysosome inhibitors (e.g., MG-132, chloroquine) differentiate degradation pathways .

Data Contradiction Analysis

Q. How do tissue-specific NRP-1 interactions explain its dual role in fibrosis and angiogenesis?

  • Methodological Answer : In fibrotic tissues, NRP-1 correlates with EndMT markers (e.g., α-SMA) via TGF-β1 signaling, quantified by Spearman’s Rho analysis (R > 0.8) . Conversely, in angiogenesis, NRP-1-VEGF-A binding dominates. Spatial transcriptomics or laser-capture microdissection can isolate NRP-1’s distinct roles in stromal vs. endothelial compartments .

Q. Why does NRP-1 overexpression in some cancers (e.g., melanoma) enhance invasiveness, while in others (e.g., HCC), it correlates with survival?

  • Methodological Answer :
    Tumor microenvironment heterogeneity drives these differences. In melanoma, NRP-1 activates MAPK/AKT pathways via PlGF binding, validated by phospho-kinase arrays . In HCC, NRP-1’s pro-angiogenic role overshadows its direct tumorigenic effects. Multivariate analysis of clinical cohorts (e.g., HCC staging vs. NRP-1 expression) contextualizes these disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.